Olcegepant hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWDDNZNYEKMO-XWIRJDCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Br2ClN9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Olcegepant Hydrochloride: A Technical Guide to its CGRP Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of olcegepant (B1677202) hydrochloride for the Calcitonin Gene-Related Peptide (CGRP) receptor. Olcegepant (also known as BIBN4096BS) is a potent and selective, non-peptide CGRP receptor antagonist that has been instrumental in the validation of CGRP as a target for migraine therapy. This document details the quantitative binding data, the experimental protocols used to determine these values, and the associated signaling pathways.
Core Data Presentation: Quantitative Binding Affinity of Olcegepant
The binding affinity of olcegepant for the CGRP receptor has been determined through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates olcegepant's high affinity and selectivity for the human CGRP receptor.
| Species/Cell Line | Receptor Type | Ligand/Radioligand | Assay Type | Affinity Metric | Value (nM) | Reference |
| Human (SK-N-MC cells) | CGRP Receptor | Olcegepant / 125I-hCGRP | Competition Binding | Ki | 0.0144 | [1][2][3] |
| Human | CGRP1 Receptor | Olcegepant | Functional Assay | IC50 | 0.03 | [3][4][5][6] |
| Rat | CGRP Receptor | Olcegepant | Functional Assay | IC50 | 6.4 | [2][6] |
| Rat (spleen) | CGRP Receptor | Olcegepant / 125I-CGRP | Competition Binding | Ki | 3.4 | [1] |
Note: The Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The relationship between these two values is defined by the Cheng-Prusoff equation.
Experimental Protocols: Determining Binding Affinity
The high-affinity binding of olcegepant to the CGRP receptor is typically quantified using competitive radioligand binding assays. Below is a detailed methodology based on commonly cited experiments.
Radioligand Competition Binding Assay Using SK-N-MC Cell Membranes
This protocol outlines the determination of the inhibition constant (Ki) of olcegepant by measuring its ability to displace a radiolabeled CGRP ligand from its receptor on membranes isolated from human neuroblastoma SK-N-MC cells, which endogenously express the human CGRP receptor.
a) Membrane Preparation:
-
Cell Culture: Human SK-N-MC cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Once confluent, the cells are washed with phosphate-buffered saline (PBS) and harvested.
-
Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay). The prepared membranes are aliquoted and stored at -80°C until use.
b) Binding Assay:
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.2% bovine serum albumin (BSA).
-
Reaction Mixture: The assay is performed in a 96-well plate format with a final volume of 200-250 µL. Each well contains:
-
SK-N-MC cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of radioligand, typically [125I]-hCGRP (human calcitonin gene-related peptide), at a concentration near its Kd value.
-
Varying concentrations of unlabeled olcegepant hydrochloride (the competitor).
-
-
Incubation: The plates are incubated for a sufficient period to reach equilibrium (e.g., 60-120 minutes) at room temperature or 30°C with gentle agitation.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
c) Data Analysis:
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of olcegepant. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CGRP receptor signaling pathway and the workflow of the competitive binding assay.
Caption: CGRP Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound exhibits exceptionally high binding affinity for the human CGRP receptor, acting as a potent and selective antagonist. The quantitative data, primarily derived from radioligand binding assays with SK-N-MC cells, underscores its utility as a pharmacological tool and a foundational molecule in the development of anti-migraine therapeutics. The methodologies detailed herein provide a framework for the continued investigation of CGRP receptor antagonists, and the signaling pathway diagram offers a visual representation of the mechanism through which these antagonists exert their effects.
References
- 1. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | G alpha (s) activates adenylate cyclase [reactome.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Activation of the alpha subunit of Gs in intact cells alters its abundance, rate of degradation, and membrane avidity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Migraine Therapy: A Technical Overview of BIBN 4096 BS (Olcegepant)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the discovery and development history of BIBN 4096 BS, also known as olcegepant (B1677202), the first non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist. We will delve into the preclinical and clinical data that established the proof-of-concept for this therapeutic class in the acute treatment of migraine, presenting key quantitative findings in structured tables, detailing experimental methodologies, and illustrating critical pathways and processes through diagrams.
Discovery and Rationale: Targeting CGRP
The discovery of BIBN 4096 BS was rooted in the growing understanding of the role of CGRP in the pathophysiology of migraine. CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is released from trigeminal sensory neurons.[1][2] Elevated levels of CGRP were observed during migraine attacks, and infusion of CGRP could trigger migraine-like headaches, suggesting that antagonizing its receptor could be a viable therapeutic strategy.[3][4]
Researchers at Boehringer Ingelheim initiated a high-throughput screening campaign that led to the identification of dipeptide-like compounds with weak inhibitory activity at the CGRP receptor.[1] Through a process of lead optimization, BIBN 4096 BS emerged as a highly potent and selective antagonist for the human CGRP receptor.[1]
Preclinical Pharmacology
BIBN 4096 BS demonstrated a remarkable affinity and selectivity for the primate CGRP receptor in vitro.[1] Its development marked a significant step forward, offering a potential treatment for migraine without the vasoconstrictive effects associated with triptans, the standard of care at the time.[5][6]
In Vitro Characterization
Binding Affinity and Selectivity:
BIBN 4096 BS exhibited picomolar affinity for the human CGRP receptor.[1][7] Notably, it showed significant species selectivity, with a much higher affinity for primate receptors compared to those of rodents.[1] The compound was highly selective, showing no significant affinity for a panel of 75 other receptors and enzymes, including those for related peptides like calcitonin, amylin, and adrenomedullin.[1]
Table 1: In Vitro Affinity of BIBN 4096 BS
| Parameter | Species | Value | Reference |
| K_i | Human | 14.4 ± 6.3 pM | [1][7] |
| IC_50 | Human | 0.03 nM | [7] |
| IC_50 | Rat | 6.4 nM |
Functional Antagonism:
In functional assays, BIBN 4096 BS acted as a competitive antagonist, effectively blocking CGRP-induced relaxation in isolated human temporal and cerebral arteries.[7][8] This provided direct evidence of its ability to counteract the vasodilatory effects of CGRP in relevant human tissues.
In Vivo Studies
Preclinical in vivo experiments further validated the potential of BIBN 4096 BS. In a key study using marmoset monkeys, intravenous administration of BIBN 4096 BS dose-dependently inhibited the increase in facial blood flow caused by stimulation of the trigeminal ganglion, a model for neurogenic vasodilation.[1]
Table 2: In Vivo Efficacy of BIBN 4096 BS in Marmosets
| Dose (i.v.) | Inhibition of Neurogenic Vasodilation | Reference |
| ~3 µg/kg | 50% | [1] |
| 30 µg/kg | Almost complete blockade | [1] |
Importantly, BIBN 4096 BS did not show any intrinsic effects on basal blood pressure or heart rate at doses up to 1 mg/kg, highlighting its lack of vasoconstrictor activity.[1]
Clinical Development: Proof-of-Concept in Humans
The promising preclinical profile of BIBN 4096 BS led to its investigation in clinical trials for the acute treatment of migraine. A landmark Phase IIa multicenter, double-blind, randomized, placebo-controlled trial provided the first clinical evidence of the efficacy of a CGRP receptor antagonist.[3][9]
Phase IIa Clinical Trial
Methodology:
126 patients with acute migraine (with or without aura) were enrolled.[3][10] The study employed a group-sequential adaptive treatment-assignment design to minimize patient exposure to placebo and less effective doses.[3][9] Participants received a single 10-minute intravenous infusion of placebo or BIBN 4096 BS at doses ranging from 0.25 mg to 10 mg.[3][10] The primary endpoint was the response rate at 2 hours, defined as a reduction in headache severity from moderate or severe to mild or no pain.[3]
Results:
The 2.5 mg dose was identified as the most effective, with a response rate of 66% compared to 27% for placebo (P=0.001).[3][9] The drug also demonstrated superiority over placebo for most secondary endpoints, including pain-free rates at 2 hours, sustained response over 24 hours, and improvement in associated symptoms like nausea, photophobia, and phonophobia.[3][11] The onset of a meaningful effect was observed as early as 30 minutes after administration.[3]
Table 3: Efficacy of BIBN 4096 BS in a Phase IIa Migraine Trial (2.5 mg dose vs. Placebo)
| Endpoint (at 2 hours post-dose) | BIBN 4096 BS (2.5 mg) | Placebo | P-value | Reference |
| Headache Response Rate | 66% | 27% | 0.001 | [3][12] |
| Pain-Free Rate | Not explicitly stated for 2.5mg, but significant for the drug as a whole | Not explicitly stated for 2.5mg, but significant for the drug as a whole | <0.01 | [12] |
Safety and Tolerability:
BIBN 4096 BS was generally well-tolerated.[5] The overall rate of adverse events for the 2.5 mg dose was 25%, compared to 12% for placebo.[3][9] The most common side effect was mild paresthesia.[3] Crucially, no serious adverse events were reported.[3][11]
Table 4: Adverse Events in the Phase IIa Trial
| Group | Overall Adverse Event Rate | Most Frequent Adverse Event | Reference |
| BIBN 4096 BS (2.5 mg) | 25% | Paresthesia | [3][9] |
| BIBN 4096 BS (all doses) | 20% | Paresthesia | [3][9] |
| Placebo | 12% | - | [3][9] |
Mechanism of Action and Signaling Pathways
BIBN 4096 BS exerts its therapeutic effect by blocking the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[13][14] By competitively inhibiting the binding of CGRP, BIBN 4096 BS prevents the activation of downstream signaling cascades that lead to vasodilation and neurogenic inflammation, key events in the generation of migraine pain.[2] Recent studies also suggest that CGRP receptor antagonism in the central nervous system can modulate synaptic transmission and neuronal activation through pathways involving PKC/ERK/CREB.[15]
References
- 1. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BIBN4096BS is a potent competitive antagonist of the relaxant effects of α-CGRP on human temporal artery: comparison with CGRP(8-37) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modelling the anti-migraine effects of BIBN 4096 BS: a new calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcitonin gene-related peptide receptor antagonist BIBN4096BS regulates synaptic transmission in the vestibular nucleus and improves vestibular function via PKC/ERK/CREB pathway in an experimental chronic migraine rat model - PMC [pmc.ncbi.nlm.nih.gov]
Olcegepant Hydrochloride: A CGRP Receptor Antagonist for Neurogenic Inflammation
Abstract: Neurogenic inflammation, a process driven by the release of neuropeptides from activated sensory nerves, is a key pathophysiological mechanism in migraine and other primary headaches.[1][2] Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator neuropeptide and a critical mediator in this process.[3][4] Its elevated levels during migraine attacks underscore its importance as a therapeutic target.[5] Olcegepant (B1677202) (BIBN4096BS) was the first potent, selective, non-peptide antagonist developed for the CGRP receptor, providing a crucial tool to investigate CGRP's role and a novel therapeutic strategy for acute migraine treatment.[6][7] This technical guide provides an in-depth analysis of olcegepant's mechanism of action, its pharmacological profile in attenuating neurogenic inflammation, and the key experimental protocols used to characterize its effects.
Introduction to Neurogenic Inflammation and CGRP
Neurogenic inflammation is an inflammatory response initiated by the activation of primary sensory neurons and the subsequent antidromic release of vasoactive neuropeptides, most notably CGRP and Substance P.[1] In the context of migraine, this process occurs within the trigeminovascular system, where activation of trigeminal ganglion neurons leads to the release of CGRP at dural blood vessels.[5][8]
The release of CGRP triggers a cascade of events:
-
Potent Vasodilation: CGRP acts on receptors on dural and cerebral arteries, causing significant vasodilation.[4][9]
-
Mast Cell Degranulation: CGRP can induce mast cells to release inflammatory mediators, further amplifying the inflammatory response.[8][9]
-
Plasma Protein Extravasation (PPE): Increased vascular permeability leads to the leakage of plasma proteins into the dural interstitium, a hallmark of neurogenic inflammation.[1][10]
-
Pain Signal Transmission: CGRP modulates nociceptive transmission at central synapses in the trigeminal nucleus caudalis, contributing to the sensitization of pain pathways and the perception of headache.[5][11]
Given its central role, antagonism of the CGRP receptor emerged as a promising therapeutic strategy to abort migraine attacks without the vasoconstrictor effects associated with triptans.[6][7] Olcegepant was a pioneering molecule in this class of drugs, known as "gepants".[7][12]
Mechanism of Action: CGRP Receptor Antagonism
Olcegepant exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[13] The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor, and a single-transmembrane domain protein called Receptor Activity-Modifying Protein 1 (RAMP1).[4] The combination of CLR and RAMP1 is essential for a functional CGRP receptor with high affinity for its ligand.
Upon binding of CGRP, the receptor complex activates the Gs alpha subunit of its associated G-protein, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylation of downstream targets in vascular smooth muscle cells ultimately results in vasodilation.[14]
Olcegepant competitively binds to the CGRP receptor, preventing CGRP from docking and initiating this signaling cascade.[15] By blocking the receptor, olcegepant effectively inhibits CGRP-mediated vasodilation and downstream inflammatory events.[13][]
Pharmacological Profile: Quantitative Data
Olcegepant is characterized by its high affinity and potency at the human CGRP receptor. Its pharmacological properties have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Profile of Olcegepant
| Parameter | Species | Value | Description | Reference |
| Ki | Human | 14.4 pM | Inhibitor constant, a measure of binding affinity to the CGRP receptor. | [13] |
| IC50 | Human | 0.03 nM | Half maximal inhibitory concentration against CGRP1 receptor activity. | [13][][17] |
| Receptor Affinity | Human | ~150-fold higher than CGRP8-37 | Comparison to the first-generation peptidic CGRP antagonist. | [13][17] |
Table 2: Preclinical In Vivo Efficacy of Olcegepant
| Model | Species | Dose (i.v.) | Effect | Reference |
| Neurogenic Vasodilation | Marmoset | 1 - 30 µg/kg | Inhibition of CGRP-induced increase in facial blood flow. | [13] |
| Trigeminal Nociception | Rat | 900 µg/kg | 57% inhibition of capsaicin-induced Fos expression in the spinal trigeminal nucleus. | [11][13] |
| Systemic Hemodynamics | Pithed Rat | 1000 - 3000 µg/kg | Dose-dependent blockade of vasodepressor responses to sensory nerve stimulation. | [18][19] |
| Chronic Migraine Model | Rat | 2 mg/kg (i.p.) | Attenuation of nitroglycerin (NTG)-induced trigeminal hyperalgesia. | [8][20] |
Key Experimental Protocols
The characterization of olcegepant's role in neurogenic inflammation relies on established preclinical models. Below are detailed methodologies for key experiments.
CGRP Receptor Binding Assay
This assay quantifies the affinity of a compound for the CGRP receptor.
-
Objective: To determine the inhibitor constant (Ki) of olcegepant.
-
Methodology: A competitive radioligand binding assay is used.[21][22]
-
Membrane Preparation: Cell membranes are prepared from cells expressing CGRP receptors (e.g., human neuroblastoma SK-N-MC cells).[13]
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP), and varying concentrations of unlabeled olcegepant.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.[21]
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a displacement curve, from which the IC50 (concentration of olcegepant that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
In Vivo Model of Dural Plasma Protein Extravasation (PPE)
This model directly measures neurogenic inflammation in the dura mater, a key location for migraine pain initiation.
-
Objective: To assess olcegepant's ability to inhibit neurogenically-mediated vascular permeability.
-
Methodology:
-
Animal Preparation: Anesthetized rats or guinea pigs are used.[23] The femoral vein is cannulated for intravenous administration of substances.
-
Tracer Administration: A vascular tracer, such as Evans blue dye or ¹²⁵I-labeled bovine serum albumin (BSA), is injected intravenously.[23][24] This tracer binds to plasma albumin and will be measured as an indicator of protein leakage.
-
Pre-treatment: Animals are pre-treated with either vehicle or a specific dose of olcegepant.
-
Induction of Neurogenic Inflammation: The trigeminal ganglion is stimulated electrically, or a chemical irritant like capsaicin (B1668287) is applied to the dura, to induce the release of CGRP and other neuropeptides.[10][23]
-
Circulation and Perfusion: The tracer is allowed to circulate for a defined period. The animal is then systemically perfused with saline to remove the tracer from the vascular compartment.
-
Tissue Collection and Quantification: The dura mater is carefully dissected. If Evans blue was used, the dye is extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer.[25] If ¹²⁵I-BSA was used, the radioactivity in the tissue is measured with a gamma counter.
-
Analysis: The amount of extravasated tracer in the olcegepant-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.
-
Clinical Significance and Conclusion
Preclinical studies robustly demonstrated olcegepant's ability to inhibit CGRP-mediated neurogenic vasodilation and inflammation.[13][18] These findings were translated into clinical trials where intravenously administered olcegepant was shown to be effective in the acute treatment of migraine attacks, providing crucial proof-of-concept for CGRP receptor antagonism as a viable therapeutic strategy.[7][12] In a Phase II trial, olcegepant reduced headache severity in a significant portion of migraine sufferers and was well-tolerated.[7] A subsequent meta-analysis confirmed its efficacy.[14][26]
While olcegepant itself was not developed for oral use due to limited bioavailability, its success paved the way for the development of a new class of oral CGRP antagonists (gepants) and monoclonal antibodies targeting the CGRP pathway, which have since revolutionized migraine treatment.[3][7][27]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Calcitonin gene-related peptide (CGRP): role in migraine pathophysiology and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Meningeal lymphatic CGRP signaling governs pain via cerebrospinal fluid efflux and neuroinflammation in migraine models [jci.org]
- 5. scienceofmigraine.com [scienceofmigraine.com]
- 6. RePub, Erasmus University Repository: Calcitonin gene-related peptide and its role in migraine pathophysiology [repub.eur.nl]
- 7. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitonin gene-related peptide differentially regulates gene and protein expression in trigeminal glia cells: Findings from array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcitonin gene-related peptide receptor antagonist olcegepant acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine [frontiersin.org]
- 15. par.nsf.gov [par.nsf.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olcegepant blocks neurogenic and non-neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. vjneurology.com [vjneurology.com]
Olcegepant's In Vivo Antagonism of CGRP-Mediated Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Olcegepant, a first-generation calcitonin gene-related peptide (CGRP) receptor antagonist, on CGRP-mediated vasodilation. Olcegepant (formerly BIBN4096BS) was a pioneering intravenous drug in the class of "gepants" developed for the acute treatment of migraine.[1][2] Its mechanism of action revolves around blocking the potent vasodilatory effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine.[2][3] This document details the key experimental findings, methodologies, and signaling pathways associated with Olcegepant's in vivo activity.
Core Mechanism of Action
CGRP is a highly potent vasodilator peptide released from sensory nerve endings, particularly within the trigeminal vascular system.[3] Upon release, CGRP binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily located on vascular smooth muscle cells.[4] This interaction triggers a signaling cascade that leads to vasodilation. Olcegepant is a selective, non-peptide antagonist that competitively binds to the CGRP receptor, thereby preventing CGRP from exerting its vasodilatory effects.[1]
Signaling Pathway of CGRP-Mediated Vasodilation and Olcegepant Inhibition
The binding of CGRP to its receptor on vascular smooth muscle cells initiates an intracellular signaling cascade, primarily through the activation of adenylate cyclase.[2] This leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA activation results in the opening of ATP-sensitive potassium (K-ATP) channels and the sequestration of intracellular calcium, leading to smooth muscle relaxation and vasodilation. Some evidence also suggests a role for nitric oxide (NO) in CGRP-induced vasodilation in humans.[5] Olcegepant blocks the initial step of this pathway by preventing CGRP from binding to its receptor.
Quantitative Data on In Vivo Effects
The in vivo efficacy of Olcegepant has been demonstrated across various animal models and in human studies, primarily by measuring its ability to inhibit CGRP-induced changes in blood flow and blood pressure.
Table 1: Effect of Olcegepant on CGRP-Induced Vasodilation in Animal Models
| Animal Model | Parameter Measured | CGRP Challenge | Olcegepant Dose | % Inhibition / Effect | Reference |
| Pithed Rat | Vasodepressor Response | Electrical Stimulation | 300-3000 µg/kg i.v. | Dose-dependent blockade | [1] |
| Pithed Rat | Vasodepressor Response | Rat α-CGRP | 300-3000 µg/kg i.v. | Dose-dependent blockade | [1] |
| Marmoset | Facial Blood Flow | Trigeminal Nerve Stimulation | 3-30 µg/kg i.v. | 47-100% inhibition | [2] |
| Mouse | Dermal Vasodilation (Capsaicin-induced) | Topical Capsaicin (B1668287) | Not specified | Robust inhibition | [6] |
| Mouse | Cerebral Blood Flow (Ischemia model) | Middle Cerebral Artery Occlusion | 1 mg/kg | Worsened blood flow deficit | [7][8] |
Table 2: Human Studies on Olcegepant and CGRP-Mediated Vasodilation
| Study Type | Parameter Measured | CGRP Challenge | Olcegepant Dose | Effect | Reference |
| Clinical Trial | Migraine Treatment | Endogenous (Migraine Attack) | 2.5 mg i.v. | Effective in acute migraine treatment | [2] |
| Healthy Volunteers | Cerebral Blood Flow, Artery Diameter | None (Resting) | Not specified | No effect on resting parameters | [9] |
Detailed Experimental Protocols
The following are representative experimental protocols used to evaluate the in vivo effects of Olcegepant on CGRP-mediated vasodilation.
Pithed Rat Model for Systemic Hemodynamics
This model is used to assess the direct vascular effects of substances without the influence of the central nervous system.
Objective: To determine the effect of Olcegepant on vasodepressor responses induced by endogenous (neurogenic) and exogenous CGRP.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (300-350g) are anesthetized, and the brain is pithed by inserting a rod through the orbit and foramen magnum (B12768669) into the vertebral canal. The animals are then artificially ventilated.
-
Instrumentation: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for drug administration.
-
Experimental Procedure:
-
The vasopressor autonomic outflow is blocked with hexamethonium.
-
A sustained increase in diastolic blood pressure is induced with a continuous infusion of methoxamine.
-
Neurogenic vasodilation is induced by electrical stimulation of the spinal cord (T9-T12), which releases CGRP from perivascular sensory nerves.
-
Exogenous CGRP (rat α-CGRP) is administered via intravenous bolus injections to induce vasodilation.
-
Olcegepant is administered intravenously at various doses (e.g., 300, 1000, 3000 µg/kg) prior to the CGRP challenges.
-
-
Data Analysis: The magnitude of the vasodepressor responses (decrease in blood pressure) before and after Olcegepant administration is measured and compared to determine the inhibitory effect.[1]
Capsaicin-Induced Dermal Blood Flow Model
This non-invasive model is used to assess the antagonism of CGRP release and its vasodilatory effects in the skin.
Objective: To evaluate the ability of Olcegepant to inhibit CGRP-mediated dermal vasodilation.
Methodology:
-
Animal Preparation: C57/BL6J mice are used. The antagonist (Olcegepant) or vehicle is administered, typically via subcutaneous injection.
-
Anesthesia and Measurement: After a short period (e.g., 10 minutes), the mice are anesthetized. Dermal blood flow is measured using a laser Doppler flowmeter, often on the ear.
-
Induction of Vasodilation: A solution of capsaicin is applied topically to the measurement area. Capsaicin activates sensory nerves, causing the release of CGRP and subsequent vasodilation.
-
Data Analysis: The increase in dermal blood flow following capsaicin application is recorded over time. The response in Olcegepant-treated animals is compared to that in vehicle-treated animals to quantify the inhibition of vasodilation.[6] This model has also been adapted for use in humans to test oral CGRP antagonists like telcagepant (B1682995).[2][10]
Concluding Remarks
The in vivo data conclusively demonstrate that Olcegepant is a potent and effective antagonist of CGRP-mediated vasodilation. It dose-dependently blocks the effects of both endogenous and exogenous CGRP in various preclinical models.[1] While Olcegepant itself did not proceed to market, its development was a critical proof-of-concept for the therapeutic potential of CGRP receptor antagonism in migraine.[2] It is important to note, however, that CGRP-mediated vasodilation can be a protective mechanism in ischemic conditions. Studies in mouse models of stroke have shown that Olcegepant can worsen cerebral blood flow deficits and increase infarct size, highlighting a potential cardiovascular risk in patients with or at risk of ischemic events.[7][8][11] This underscores the need for careful patient selection and cardiovascular safety monitoring for all CGRP-targeting therapies.
References
- 1. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Calcitonin Gene-Related Peptide (CGRP) Interfering Migraine Therapies and Stroke—A Review [mdpi.com]
- 5. Calcitonin gene-related peptide: exploring its vasodilating mechanism of action in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-migraine Calcitonin Gene-Related Peptide Receptor Antagonists Worsen Cerebral Ischemic Outcome in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potent calcitonin gene-related peptide receptor antagonist, telcagepant, does not affect nitroglycerin-induced vasodilation in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacokinetics and pharmacodynamics of Olcegepant hydrochloride
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Olcegepant (B1677202) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olcegepant hydrochloride (formerly BIBN4096BS) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed for the acute treatment of migraine, it represents a significant advancement in understanding the role of CGRP in migraine pathophysiology.[3][4] Olcegepant is administered intravenously due to its low oral bioavailability.[5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Olcegepant, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics
Olcegepant exerts its therapeutic effect by blocking the action of CGRP, a neuropeptide implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[6]
Mechanism of Action
CGRP mediates its effects through a G-protein coupled receptor, which, upon activation, triggers downstream signaling cascades involving adenylyl cyclase and mitogen-activated protein kinases (MAPK).[7][8] Olcegepant competitively binds to the CGRP receptor, preventing CGRP from binding and initiating these signaling events, thereby mitigating the physiological changes that lead to migraine pain.[1][9]
Receptor Binding and Potency
Olcegepant demonstrates high affinity and potency for the human CGRP receptor.[1] Quantitative measures of its pharmacodynamic activity are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| Ki | 14.4 ± 6.3 pM | Human CGRP Receptor | [1] |
| IC50 | 0.03 nM | Human CGRP1 Receptor | [1] |
Table 1: Pharmacodynamic Parameters of Olcegepant
Preclinical and Clinical Efficacy
In preclinical studies, Olcegepant has been shown to effectively inhibit CGRP-induced vasodilation in various animal models.[1][2] For instance, in marmoset monkeys, intravenous doses between 1 and 30 μg/kg inhibited the effects of CGRP on facial blood flow.[1] Furthermore, it has been shown to reduce mechanical allodynia in rat models of neuropathic pain.[1]
A Phase II clinical trial demonstrated that Olcegepant is an effective and well-tolerated treatment for acute migraine.[2][3] The trial showed a significant reduction in headache severity compared to placebo.[3]
Pharmacokinetics
The clinical use of Olcegepant is defined by its intravenous route of administration, a necessity due to its poor oral absorption.
Absorption and Bioavailability
Animal studies have revealed a low oral bioavailability of less than 1% in rats and dogs.[5] This has necessitated its development as an intravenous formulation for clinical applications.
Distribution, Metabolism, and Excretion
Following intravenous administration in healthy volunteers, Olcegepant exhibits multicompartmental disposition characteristics.[10] Key pharmacokinetic parameters from a single intravenous dose study are presented below.
| Parameter | Value (at 5-10 mg dose) | Unit | Reference |
| Total Plasma Clearance (CL) | ~12 | L/h | [10] |
| Volume of Distribution (Vss) | ~20 | L | [10] |
| Terminal Half-life (t1/2) | ~2.5 | h | [10] |
| Renal Clearance (CLR) | ~2 | L/h | [10] |
Table 2: Human Pharmacokinetic Parameters of Olcegepant (Intravenous Administration)
The mean renal clearance suggests that renal excretion of the unchanged drug is a minor elimination pathway.[10]
Experimental Protocols
CGRP Receptor Signaling Assay
This protocol outlines a general method for assessing the effect of Olcegepant on CGRP-induced intracellular signaling.
Objective: To determine the inhibitory effect of Olcegepant on CGRP-stimulated signaling pathways (e.g., cAMP, CREB, p38, ERK) in a cell-based assay.[7][8]
Materials:
-
This compound.
-
Human α-CGRP.
-
Cell culture reagents.
-
Assay kits for cAMP, phosphorylated CREB, p38, and ERK.
Procedure:
-
Cell Culture: Culture Cos7 cells expressing the human CGRP receptor under standard conditions.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of Olcegepant for a specified period.
-
CGRP Stimulation: Add a fixed concentration of human α-CGRP to stimulate the receptors.
-
Lysis and Analysis: After incubation, lyse the cells and quantify the levels of intracellular signaling molecules (cAMP, pCREB, pp38, pERK) using appropriate assay kits.
-
Data Analysis: Determine the IC50 value of Olcegepant for the inhibition of each signaling pathway.
In Vivo Model of Neurogenic Vasodilation
This protocol describes a general approach to evaluate the in vivo efficacy of Olcegepant in a preclinical model.
Objective: To assess the ability of Olcegepant to inhibit neurogenic vasodilation in an animal model.[1]
Materials:
-
Marmoset monkeys or rats.[1]
-
This compound for intravenous administration.
-
Anesthetic agents.
-
Equipment for trigeminal ganglion stimulation and measurement of facial blood flow.[1]
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically prepare for trigeminal ganglion stimulation and blood flow measurement.
-
Baseline Measurement: Record baseline facial blood flow.
-
Olcegepant Administration: Administer a single intravenous dose of Olcegepant.
-
Trigeminal Stimulation: After a set time, electrically stimulate the trigeminal ganglion to induce CGRP release and subsequent vasodilation.
-
Blood Flow Measurement: Continuously monitor and record facial blood flow during and after stimulation.
-
Data Analysis: Compare the change in blood flow in Olcegepant-treated animals to a vehicle control group to determine the percentage of inhibition.
Bioanalytical Method for Olcegepant Quantification
Objective: To accurately quantify the concentration of Olcegepant in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in biological matrices. While a specific detailed protocol for Olcegepant is not publicly available, a general workflow can be described based on similar assays for other CGRP antagonists.[11][12]
Procedure Outline:
-
Sample Preparation: Extract Olcegepant from plasma samples using protein precipitation or liquid-liquid extraction.[11][12]
-
Chromatographic Separation: Separate Olcegepant from endogenous plasma components using a suitable C18 reversed-phase HPLC column with an appropriate mobile phase.[11][12]
-
Mass Spectrometric Detection: Detect and quantify Olcegepant and its internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][12]
-
Calibration and Quantification: Generate a calibration curve using standards of known Olcegepant concentrations to quantify the drug in the study samples.
Visualizations
CGRP Signaling Pathway and Olcegepant Inhibition
Caption: CGRP signaling pathway and the inhibitory action of Olcegepant.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a clinical pharmacokinetic study of Olcegepant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. History and Review of anti-Calcitonin Gene-Related Peptide (CGRP) Therapies: From Translational Research to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Safety, tolerability and pharmacokinetics of BIBN 4096 BS, the first selective small molecule calcitonin gene-related peptide receptor antagonist, following single intravenous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Olcegepant Hydrochloride: A Technical Guide for CGRP Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of olcegepant (B1677202) hydrochloride (also known as BIBN4096BS) as a pivotal research tool for investigating the calcitonin gene-related peptide (CGRP) signaling pathway. Olcegepant is a potent, selective, and non-peptide antagonist of the CGRP receptor, making it an invaluable asset for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of CGRP, particularly in the context of migraine and other pain disorders.
Mechanism of Action
Olcegepant exerts its effects by competitively binding to the CGRP receptor, thereby preventing the binding of the endogenous CGRP neuropeptide.[1][2][3] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[4][5][6][7] Upon activation by CGRP, the receptor primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This signaling cascade is implicated in a variety of physiological processes, including vasodilation and the transmission of pain signals.[5][8] Olcegepant effectively blocks these downstream effects by inhibiting the initial binding of CGRP to its receptor.[1][2]
Interestingly, research suggests that the antagonist activity of olcegepant can be dependent on the specific signaling pathway being measured.[9][10][11] While it is a potent antagonist of cAMP accumulation, its potency can differ when assessing other downstream signaling molecules like CREB phosphorylation.[9][10] Furthermore, olcegepant has been shown to have some affinity for the amylin 1 (AMY1) receptor, although it is significantly more selective for the CGRP receptor.[9][10]
Quantitative Data on Olcegepant Potency and Selectivity
The following table summarizes the key quantitative parameters that define the potency and selectivity of olcegepant hydrochloride at the CGRP receptor.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 0.03 nM | CGRP1 Receptor Binding | [1][2][12][] |
| Ki | Human | 14.4 pM | CGRP Receptor Binding | [1][2] |
| pA2 | Human | 11.2 | CGRP-induced cAMP production in SK-N-MC cells | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing olcegepant to probe the CGRP pathway.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of olcegepant for the CGRP receptor.
Materials:
-
Cell membranes from SK-N-MC cells (endogenously expressing the CGRP receptor) or a cell line recombinantly expressing the human CGRP receptor.
-
[125I]-hCGRP (radioligand)
-
This compound
-
Binding buffer: 10 mM HEPES, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.4
-
Wash buffer: Ice-cold binding buffer
-
GF/B glass fiber filter plates
-
Polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Pre-treat the GF/B filter plates with 0.5% PEI for at least 3 hours to reduce non-specific binding.
-
In a 96-well plate, combine cell membranes (typically 25 µg of protein), [125I]-hCGRP (at a concentration near its Kd, e.g., 10 pM), and varying concentrations of olcegepant.
-
For determining non-specific binding, use a high concentration of unlabeled CGRP or olcegepant (e.g., 1 µM).
-
Incubate the plate at room temperature for 3 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-treated GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value of olcegepant. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50.[12]
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of olcegepant to inhibit CGRP-induced cAMP production.
Materials:
-
SK-N-MC cells or other suitable cells expressing the CGRP receptor.
-
Cell culture medium
-
Human α-CGRP
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the experiment, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 30 minutes) to prevent cAMP degradation.
-
Add varying concentrations of olcegepant to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of human α-CGRP (typically at its EC80) and incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the log concentration of olcegepant and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rodents
This model is used to assess the efficacy of olcegepant in a preclinical model of migraine.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice.
-
Nitroglycerin (NTG) solution
-
This compound solution
-
Vehicle control (e.g., saline or DMSO)
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Habituate the animals to the testing environment and the von Frey filaments for several days before the experiment.
-
On the day of the experiment, administer NTG (e.g., 5-10 mg/kg, intraperitoneally) to induce a state of hyperalgesia.[14][15]
-
Administer olcegepant (e.g., 0.25-2 mg/kg, intraperitoneally or intravenously) or vehicle either before or after the NTG injection.[14][15][16]
-
At various time points after NTG administration (e.g., 2, 4, 6 hours), assess the mechanical withdrawal threshold of the animals using the von Frey up-down method on the periorbital or hind paw region.
-
A significant increase in the withdrawal threshold in the olcegepant-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
In Vivo Capsaicin-Induced Dermal Vasodilation Model
This model evaluates the ability of olcegepant to block neurogenic vasodilation.
Materials:
-
Mice (e.g., C57/BL6J)
-
Capsaicin (B1668287) solution
-
This compound solution
-
Vehicle control
-
Laser Doppler flowmetry or similar device to measure blood flow.
Procedure:
-
Anesthetize the animals.
-
Administer olcegepant or vehicle via a suitable route (e.g., subcutaneous or intravenous injection).[17]
-
After a pre-determined time, apply a solution of capsaicin topically to a specific skin area (e.g., the ear) to induce CGRP release and subsequent vasodilation.[17][18]
-
Measure the changes in dermal blood flow using laser Doppler flowmetry.
-
A significant reduction in the capsaicin-induced increase in blood flow in the olcegepant-treated group compared to the vehicle group demonstrates the antagonist effect on neurogenic vasodilation.[18]
Visualizing the CGRP Pathway and Olcegepant's Role
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The CGRP signaling pathway, initiated by CGRP binding to its receptor.
Caption: Olcegepant competitively antagonizes the CGRP receptor.
Caption: A typical workflow for an in vitro CGRP antagonism assay.
Conclusion
This compound remains a cornerstone research tool for the elucidation of the CGRP pathway's role in health and disease. Its high potency and selectivity, coupled with its efficacy in a range of established in vitro and in vivo models, provide researchers with a reliable means to dissect the molecular and physiological consequences of CGRP receptor blockade. While its clinical development was halted due to poor oral bioavailability, its utility in a research setting is undisputed.[19][20] This guide provides a foundational understanding and practical protocols to empower researchers in their exploration of CGRP-mediated mechanisms and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceofmigraine.com [scienceofmigraine.com]
- 6. CGRP Receptor Signalling Pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [iro.uiowa.edu]
- 10. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 14. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. No additive effect of combining sumatriptan and olcegepant in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. No central action of CGRP antagonising drugs in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
Chemical structure and properties of Olcegepant hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olcegepant (B1677202) hydrochloride, also known as BIBN 4096, is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] It was one of the first small molecule CGRP receptor antagonists to be investigated for the acute treatment of migraine.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Olcegepant hydrochloride, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex synthetic molecule. Its structure and key physicochemical properties are summarized below.
Chemical Structure:
-
IUPAC Name: N-[(1R)-2-[[(1S)-5-Amino-1-[[4-(pyridin-4-yl)piperazin-1-yl]carbonyl]pentyl]amino]-1-(3,5-dibromo-4-hydroxybenzyl)-2-oxoethyl]-4-(2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide hydrochloride
-
Chemical Formula: C₃₈H₄₇Br₂N₉O₅ · HCl[2]
-
Molecular Weight: 906.11 g/mol (hydrochloride salt)[2]
-
CAS Number: 586368-06-1 (hydrochloride), 204697-65-4 (free base)[3][5]
Physicochemical Properties:
| Property | Value | Reference |
| Physical State | Solid | |
| Solubility | Soluble in DMSO | [6] |
| pKa | Data not publicly available | |
| LogP | 5.48050 | [7] |
Mechanism of Action: CGRP Receptor Antagonism
Olcegepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the actions of CGRP. CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[2] It is released from trigeminal nerve endings and causes vasodilation of cranial blood vessels and neurogenic inflammation, both of which are thought to contribute to migraine pain.[2] By antagonizing the CGRP receptor, Olcegepant prevents these downstream effects.
CGRP Signaling Pathway:
The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to vasodilation and pain signaling.
Pharmacological Properties
Olcegepant is a highly potent CGRP receptor antagonist with a high affinity for the human CGRP receptor.
In Vitro Pharmacology:
| Parameter | Value | Cell Line/Tissue | Reference |
| IC₅₀ | 0.03 nM | Human CGRP1 Receptor | [3][5] |
| Kᵢ | 14.4 pM | Human CGRP Receptor | [3][5] |
In Vivo Pharmacology:
Preclinical studies in animal models have demonstrated the efficacy of Olcegepant in inhibiting CGRP-induced effects. In marmoset monkeys, intravenous administration of Olcegepant (1-30 µg/kg) inhibited the increase in facial blood flow induced by trigeminal ganglion stimulation.[5] In rats, Olcegepant has been shown to reduce mechanical allodynia.[5]
Experimental Protocols
Synthesis:
A specific, detailed synthesis protocol for Olcegepant is not publicly available. The synthesis of structurally related CGRP antagonists often involves multi-step organic synthesis, including peptide couplings and the formation of heterocyclic ring systems. For a general understanding of the synthetic strategies for CGRP receptor antagonists, researchers can refer to patents and publications on related compounds.
CGRP Receptor Binding Assay (General Protocol):
This assay is used to determine the affinity of a compound for the CGRP receptor. A common method is a competitive radioligand binding assay.
cAMP Functional Assay (General Protocol):
This assay measures the ability of a compound to inhibit CGRP-stimulated cAMP production, providing a measure of its functional antagonist activity.
-
Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC cells) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and incubated.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of Olcegepant.
-
CGRP Stimulation: CGRP is added to the wells to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curves are plotted to determine the IC₅₀ of Olcegepant for the inhibition of CGRP-stimulated cAMP production.[8]
Clinical Efficacy
A meta-analysis of a randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy of a 2.5 mg intravenous dose of Olcegepant for the acute treatment of migraine.[9]
Clinical Trial Results (Phase II):
| Outcome (at 2 hours post-dose) | Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) | p-value | Reference |
| Pain Relief | 5.21 | 1.91 - 14.2 | < 0.01 | [9] |
| Pain-Free | 31.11 | 3.80 - 254.98 | < 0.01 | [9] |
These results indicate that Olcegepant is significantly more effective than placebo in providing pain relief and achieving a pain-free state in patients with acute migraine.[9]
Safety and Tolerability
In the Phase II trial, Olcegepant was generally well-tolerated.[2] The incidence of adverse events was not significantly different from placebo.[9]
Conclusion
This compound is a pioneering molecule in the development of CGRP receptor antagonists for migraine treatment. Its high potency and selectivity for the CGRP receptor have been demonstrated in both preclinical and clinical studies. While its development was not pursued for an oral formulation, the research on Olcegepant has been instrumental in validating the CGRP receptor as a key target for migraine therapy and has paved the way for the development of newer generations of CGRP antagonists. This technical guide provides a foundational understanding of Olcegepant's chemical and pharmacological characteristics, which can serve as a valuable resource for ongoing research in the field of migraine and CGRP-related disorders.
References
- 1. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olcegepant | C38H47Br2N9O5 | CID 6918509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Olcegepant | CAS#:204697-65-4 | Chemsrc [chemsrc.com]
- 8. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Olcegepant Hydrochloride In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olcegepant (also known as BIBN4096BS) is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4][] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and neurogenic inflammation.[4] Olcegepant competitively antagonizes the CGRP receptor, thereby mitigating these effects.[1][4] This document provides detailed protocols for key in vitro cell-based assays to characterize the pharmacological activity of Olcegepant hydrochloride. These assays are crucial for understanding its mechanism of action and determining its potency and selectivity.
Data Presentation
Table 1: Pharmacological Profile of Olcegepant
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 0.02 nM - 0.03 nM | SK-N-MC | CGRP-stimulated cAMP production[1][2] |
| Ki | 14.4 ± 6.3 pM | Human CGRP receptors | Radioligand binding[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Olcegepant and the general workflow for the in vitro assays.
References
Application Notes and Protocols: Olcegepant Hydrochloride in In Vivo Rat Migraine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of olcegepant (B1677202) hydrochloride, a potent and selective CGRP receptor antagonist, in established in vivo rat models of migraine. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of olcegepant and other CGRP antagonists.
CGRP Signaling Pathway in Migraine
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[1] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[1][2][3] CGRP exerts its effects by binding to the CGRP receptor, a G protein-coupled receptor.[3] This binding initiates a cascade of intracellular events, contributing to neurogenic inflammation and the sensitization of pain pathways, which are characteristic of migraine.[1][2] Olcegepant hydrochloride is a non-peptide antagonist that selectively blocks the CGRP receptor, thereby inhibiting the downstream effects of CGRP and alleviating migraine-like symptoms.
Quantitative Data Summary
The following tables summarize the effective doses of this compound reported in various in vivo rat migraine models.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Rat Model | Dose of Olcegepant HCl | Key Findings | Reference |
| Spontaneous Trigeminal Allodynia | 1 mg/kg | Effectively alleviated periorbital mechanical hypersensitivity. | [4][5] |
| Nitroglycerin-Induced Migraine | 2 mg/kg | Attenuated trigeminal hyperalgesia in the orofacial formalin test. |
Table 2: Intravenous (i.v.) Administration of this compound
| Rat Model | Dose of Olcegepant HCl | Key Findings | Reference |
| Pithed Rat Model | 300 µg/kg | Initiated blockade of vasodepressor responses to sensory nerve stimulation. | [6] |
| Capsaicin-Induced Trigeminal Activity | 900 µg/kg | Inhibited capsaicin-induced expression of Fos in the spinal trigeminal nucleus by 57%. | [7] |
| Pithed Rat Model | 1000 µg/kg | Dose-dependently blocked vasodepressor responses to sensory nerve stimulation and exogenous α-CGRP. | [6] |
| Pithed Rat Model | 3000 µg/kg | Dose-dependently blocked vasodepressor responses to sensory nerve stimulation and exogenous α-CGRP. | [6] |
Experimental Protocols
Preparation of this compound Solution
For in vivo studies, this compound can be prepared as follows:
-
For Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
For Intravenous (i.v.) Injection: Initially dissolve this compound in a small volume of 1 N HCl. Subsequently, dilute with bidistilled water and adjust the pH to approximately 6.5-7.0 with 1 N NaOH.
Nitroglycerin-Induced Migraine Model Protocol
This model is widely used to induce migraine-like symptoms in rats.
Methodology:
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Baseline Testing: Prior to any treatment, establish baseline sensory thresholds using the Von Frey test to measure mechanical allodynia.
-
Drug Administration: Administer this compound (e.g., 2 mg/kg, i.p.) or the corresponding vehicle to the respective groups of rats.
-
Migraine Induction: Thirty minutes after olcegepant or vehicle administration, induce migraine-like symptoms by injecting nitroglycerin (10 mg/kg, i.p.).
-
Behavioral Assessment: Two hours after the nitroglycerin injection, assess the development of mechanical allodynia using the Von Frey test.
-
Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups to evaluate the efficacy of olcegepant.
Spontaneous Trigeminal Allodynia (STA) Rat Model Protocol
The STA rat model is a unique inbred strain that exhibits spontaneous cephalic hyperalgesia, mimicking a chronic migraine-like state.
Methodology:
-
Baseline Measurement: In STA rats, measure the baseline periorbital mechanical sensitivity using an electronic von Frey device.
-
Drug Administration: Administer this compound (1 mg/kg, i.p.) or vehicle.
-
Post-Dose Monitoring: Assess the periorbital and hind paw sensitivity at various time points for up to 24 hours post-administration.
-
Data Analysis: Analyze the changes in mechanical sensitivity to determine the effect of olcegepant on spontaneous trigeminal allodynia.
Von Frey Test for Mechanical Allodynia
The Von Frey test is a standard method to assess mechanical sensitivity in rodents.
Methodology:
-
Acclimatization: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw or the periorbital region.
-
Response Observation: A positive response is recorded as a sharp withdrawal of the paw or head.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method. This threshold is considered the measure of mechanical sensitivity.
References
- 1. Von Frey testing [bio-protocol.org]
- 2. Frontiers | Xiongshao Zhitong Recipe Attenuates Nitroglycerin-Induced Migraine-Like Behaviors via the Inhibition of Inflammation Mediated by Nitric Oxide Synthase [frontiersin.org]
- 3. Spontaneous trigeminal allodynia in rats: a model of primary headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. mdpi.com [mdpi.com]
- 6. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols: Solubilizing Olcegepant Hydrochloride for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Olcegepant hydrochloride (BIBN-4096BS), a potent and selective non-peptide CGRP receptor antagonist, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Physicochemical Properties
-
Appearance: Light yellow to yellow solid[1]
-
Storage: Store powder at 4°C under nitrogen and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Data Presentation: Solubility Data
The solubility of Olcegepant and its hydrochloride salt varies significantly across different solvents and solvent systems. The following tables summarize the available quantitative data for preparing solutions for in vitro and in vivo studies.
Table 1: Solubility of this compound in Common Solvents for In Vitro Use
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 mg/mL[1] | 110.36 mM[1] | Use freshly opened, non-hygroscopic DMSO. Ultrasonic agitation may be required.[1] |
| Water | ≥ 66.66 mg/mL[1] | 73.57 mM[1] | Saturation is not fully known.[1] |
| Ethanol | Insoluble[3] | - | Not a suitable solvent.[3] |
Table 2: Solubility of Olcegepant (Base Form) in Common Solvents for In Vitro Use
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 50 mg/mL[4][5] | 57.49 mM[4][5] | Saturation is not fully known. Use of fresh DMSO is recommended as moisture can reduce solubility.[3][5] |
| 1M HCl | 50 mg/mL[4][5] | 57.49 mM[4][5] | Requires sonication and pH adjustment to 1 with HCl.[4][5] |
| Water | Insoluble[3] | - | Not a suitable solvent.[3] |
Table 3: Formulations for In Vivo Administration of this compound
| Vehicle Composition | Solubility (mg/mL) | Molar Equivalent (mM) | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[1] | 5.52 mM[1] | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[1] | 5.52 mM[1] | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL[1] | 5.52 mM[1] | Clear solution[1] |
Table 4: Formulations for In Vivo Administration of Olcegepant (Base Form)
| Vehicle Composition | Solubility (mg/mL) | Molar Equivalent (mM) | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] | 2.87 mM[4] | Clear solution[4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL[4] | 2.87 mM[4] | Clear solution[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[4] | 2.87 mM[4] | Clear solution[4] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL[4] | 2.87 mM[4] | Suspended solution, requires sonication.[4] |
| 1% DMSO, 99% Saline | 0.5 mg/mL[4] | 0.57 mM[4] | Suspended solution, requires sonication.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound, add 110.36 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[6] Gentle warming to 37°C can also aid in solubilization.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of an this compound Formulation for Intravenous (i.v.) Administration in Rodents
This protocol is based on a common vehicle formulation for poorly water-soluble compounds.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 5 mg/mL, this will constitute 10% of the final volume.[1]
-
Sequentially add the other vehicle components while mixing at each step. For a 1 mL final volume, add the solvents in the following order:[1] a. 100 µL of the 50 mg/mL this compound in DMSO stock. b. 400 µL of PEG300. Mix thoroughly until the solution is clear. c. 50 µL of Tween-80. Mix until the solution is clear. d. 450 µL of sterile saline. Mix to achieve a homogenous, clear solution.
-
The final concentration of this compound will be ≥ 5 mg/mL.[1]
-
Use the formulation immediately after preparation for optimal results.[3] If storage is necessary, it should be for a short duration and at 4°C, with re-dissolution and vortexing before use.
Visualizations
Signaling Pathway of CGRP Receptor Antagonism
Olcegepant is a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[4][5] CGRP is a neuropeptide involved in signaling pathways associated with pain and vasodilation, particularly in the context of migraines.[7] Olcegepant blocks the binding of CGRP to its receptor, thereby inhibiting downstream signaling cascades.
Caption: CGRP receptor antagonism by Olcegepant.
Experimental Workflow: In Vivo Formulation Preparation
The preparation of a vehicle for in vivo studies requires a specific order of solvent addition to ensure the compound remains in solution.
Caption: Workflow for preparing an in vivo formulation of Olcegepant HCl.
Decision Logic: Solvent Selection for Olcegepant
Choosing the correct solvent system is critical for the success of the experiment. This diagram outlines the decision-making process.
Caption: Decision tree for Olcegepant solvent selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Olcegepant | C38H47Br2N9O5 | CID 6918509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Olcegepant Hydrochloride in Preclinical Research: Administration Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for olcegepant (B1677202) hydrochloride in animal studies, based on published research. The information is intended to guide researchers in designing and executing preclinical studies involving this potent and selective CGRP receptor antagonist.
Introduction
Olcegepant (formerly BIBN4096BS) is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][] It has been instrumental in validating the role of CGRP in migraine pathophysiology. While its low oral bioavailability has limited its clinical development, its efficacy via intravenous administration has paved the way for the development of other CGRP antagonists, known as "gepants".[4] In animal models, olcegepant is a critical tool for investigating the mechanisms of pain, particularly in the context of migraine and neuropathic pain.
Administration Routes in Animal Studies
Olcegepant hydrochloride has been administered in animal models primarily through intravenous, intraperitoneal, and intracerebroventricular routes. The choice of administration route depends on the specific research question, the targeted site of action (central vs. peripheral), and the desired pharmacokinetic profile.
Summary of Quantitative Data
The following table summarizes the administration routes, dosages, animal models, and key findings from various preclinical studies.
| Administration Route | Animal Model | Dosage | Vehicle | Key Application/Finding |
| Intravenous (i.v.) | Pithed Rats | 300, 1000, 3000 µg/kg (bolus injection) | Distilled water | Blockade of CGRPergic vasodepressor responses.[1][2] |
| CCI-ION Rats | 0.3 - 0.9 mg/kg | Not specified | Reduction of mechanical allodynia. | |
| Marmoset Monkeys | 1 - 30 µg/kg | Not specified | Inhibition of CGRP effects on facial blood flow. | |
| Intraperitoneal (i.p.) | Mice (C57BL/6J) | 1 mg/kg | 5% DMSO | Alleviation of cutaneous mechanical hypersensitivity in migraine and pain models.[5][6] |
| Mice | 1 mg/kg | Saline (Dulbecco PBS) | Blockade of CGRP-induced changes in tail vasodilation.[7] | |
| Rats (Sprague-Dawley) | 1 or 2 mg/kg | PEG 200/Tween-80/saline (1:1:18) | Attenuation of nitroglycerin-induced trigeminal hyperalgesia.[8] | |
| Intracerebroventricular (i.c.v.) | Mice | Not specified | Not specified | Ineffective in preventing mechanical allodynia, suggesting a peripheral site of action.[9] |
| Subcutaneous (s.c.) | General Mention | Not specified | Not specified | Mentioned as a typical administration route, often in the abdominal area or thigh.[] |
Experimental Protocols
Intravenous (i.v.) Administration Protocol for Vasomotor Response Studies in Pithed Rats
This protocol is based on studies investigating the effect of olcegepant on cardiovascular responses.[1][2]
Objective: To assess the effect of intravenously administered olcegepant on CGRP-induced vasodepressor responses.
Materials:
-
This compound
-
Distilled water (for vehicle)
-
Male Wistar rats (300-350g)
-
Anesthetic (e.g., pentobarbital)
-
Pithing rod
-
Artificial ventilator
-
Cannulas for drug administration and blood pressure monitoring
-
Methoxamine (B1676408) (for maintaining diastolic blood pressure)
-
Rat α-CGRP
Procedure:
-
Anesthetize the rat and perform the pithing procedure to eliminate central nervous system influences on the cardiovascular system.
-
Immediately begin artificial ventilation.
-
Insert cannulas into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.
-
Administer a continuous infusion of methoxamine to maintain a stable diastolic blood pressure.
-
Administer a single intravenous bolus injection of olcegepant at the desired dose (e.g., 300, 1000, or 3000 µg/kg) or vehicle (distilled water, 1 mL/kg).
-
After a stabilization period, induce vasodepressor responses by administering intravenous bolus injections of rat α-CGRP at increasing concentrations (e.g., 0.1, 0.18, 0.3, 0.56, and 1 µg/kg).
-
Record the changes in diastolic blood pressure to determine the dose-dependent blocking effect of olcegepant on CGRP-induced vasodilation.
Experimental Workflow for i.v. Administration in Pithed Rats
Caption: Workflow for i.v. olcegepant administration in pithed rats.
Intraperitoneal (i.p.) Administration Protocol for Migraine Models in Rodents
This protocol is a synthesis of methodologies used in nitroglycerin (NTG)-induced migraine models in rats and mice.[5][8][10]
Objective: To evaluate the efficacy of intraperitoneally administered olcegepant in preventing or reversing hyperalgesia in a rodent model of migraine.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in saline, or a mixture of PEG 200, Tween-80, and saline)
-
Male Sprague-Dawley rats or C57BL/6J mice
-
Nitroglycerin (NTG) solution
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical sensitivity)
Procedure:
-
Habituate the animals to the behavioral testing environment and procedure for several days before the experiment.
-
Establish a baseline for mechanical sensitivity using von Frey filaments.
-
Prepare the olcegepant solution in the chosen vehicle at the desired concentration (e.g., 1 or 2 mg/kg).
-
Administer NTG (e.g., 5 or 10 mg/kg, i.p.) to induce a migraine-like state.
-
Administer olcegepant or vehicle intraperitoneally at a specified time point relative to the NTG injection (e.g., co-administered or administered 3 hours after NTG).[8][10]
-
At a predetermined time after NTG administration (e.g., 4 or 24 hours), assess the animals for mechanical allodynia using von Frey filaments.[8][10]
-
Compare the withdrawal thresholds between the olcegepant-treated group and the vehicle-treated control group to determine the effect of the drug.
Experimental Workflow for i.p. Administration in Migraine Models
Caption: Workflow for i.p. olcegepant administration in rodent migraine models.
Signaling Pathway
Olcegepant exerts its effect by blocking the CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The activation of this receptor by CGRP is known to trigger downstream signaling cascades, primarily through Gαs proteins, leading to increased cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation. This signaling is crucial in mediating the vasodilatory and pain-sensitizing effects of CGRP.
CGRP Receptor Signaling and Olcegepant Inhibition
References
- 1. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olcegepant blocks neurogenic and non-neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CGRP via receptor antagonism and antibody neutralisation in two distinct rodent models of migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine [mdpi.com]
- 9. No central action of CGRP antagonising drugs in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Olcegepant Hydrochloride in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Olcegepant (B1677202) hydrochloride, a potent and selective CGRP receptor antagonist, in cyclic AMP (cAMP) functional assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Olcegepant hydrochloride (also known as BIBN4096BS) is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4] It exhibits high affinity for the human CGRP receptor and acts as a competitive antagonist, making it a valuable tool for studying CGRP signaling and for the development of therapeutics, particularly for migraine.[1][3] The CGRP receptor is a G protein-coupled receptor (GPCR) that, upon activation by CGRP, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[5][6] Olcegepant effectively blocks this signaling cascade.
Data Presentation: Quantitative Analysis of Olcegepant Activity
The inhibitory potency of Olcegepant on CGRP-mediated cAMP production has been determined in various cell-based assays. The following table summarizes key quantitative data for Olcegepant's activity at the human CGRP receptor.
| Parameter | Cell Line | Value | Reference |
| IC50 | SK-N-MC | 0.03 nM | [2][3] |
| Ki | SK-N-MC | 14.4 ± 6.3 pM | [1][2][3] |
| pA2 | Col 29 | 9.98 | [7] |
| pA2 | SK-N-MC | 9.95 | [7] |
Note: The antagonist activity of Olcegepant can be influenced by the specific signaling pathway being measured and the cell type used.[8][9] For instance, differences in potency have been observed when comparing its effects on cAMP accumulation versus CREB phosphorylation.[8][10]
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental procedure, the following diagrams visualize the CGRP signaling pathway leading to cAMP production and a typical workflow for a cAMP functional assay using Olcegepant.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a cAMP functional assay to determine the inhibitory effect of Olcegepant on CGRP-induced cAMP production. This protocol is based on methods described for SK-N-MC cells, which endogenously express the human CGRP receptor.[1][7][11]
Materials and Reagents
-
Cell Line: SK-N-MC cells (or other suitable cells expressing the CGRP receptor, such as transfected Cos7 or HEK293 cells).[8][12][13]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a final concentration of 500 µM to prevent cAMP degradation.[13]
-
Agonist: Calcitonin gene-related peptide (CGRP), human α-CGRP is commonly used.
-
Antagonist: this compound.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., FRET-based, ELISA, or radioligand binding assay).
-
Assay Plates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence detection.
Protocol for Antagonist IC50 Determination
-
Cell Culture and Seeding:
-
Culture SK-N-MC cells according to standard protocols.
-
Harvest cells and resuspend them in assay buffer at a concentration of 1 x 106 cells/mL.[13]
-
Dispense the cell suspension into the wells of the assay plate. The cell number per well should be optimized based on the detection method.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.
-
Add the Olcegepant dilutions to the appropriate wells. For the control wells (no antagonist and maximum stimulation), add assay buffer with the vehicle (e.g., DMSO) at the same final concentration.
-
Incubate the plate for 30 minutes at 37°C to allow the antagonist to bind to the receptors.[2]
-
-
Agonist Stimulation:
-
Prepare a solution of CGRP in assay buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment).
-
Add the CGRP solution to all wells except for the basal control wells (no agonist).
-
Incubate the plate for a period determined by the kinetics of the cAMP response, often ranging from 15 minutes to 3 hours, at 37°C.[2][12]
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. This may involve adding a lysis reagent followed by detection reagents.
-
-
Data Analysis:
-
Generate a standard curve if required by the detection kit.
-
Calculate the cAMP concentration in each well.
-
Normalize the data by setting the basal control as 0% and the maximum CGRP stimulation (in the absence of Olcegepant) as 100%.
-
Plot the normalized response as a function of the logarithm of the Olcegepant concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Olcegepant that inhibits 50% of the CGRP-induced cAMP production.
-
This detailed guide provides the necessary information for researchers to successfully employ this compound in cAMP functional assays to investigate CGRP receptor signaling and pharmacology.
References
- 1. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CGRP cellular pathway [pfocr.wikipathways.org]
- 6. CALCRL - Wikipedia [en.wikipedia.org]
- 7. A comparison of the actions of BIBN4096BS and CGRP8–37 on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olcegepant Hydrochloride in the Study of Trigeminal Ganglion Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing olcegepant (B1677202) hydrochloride, a potent and selective CGRP receptor antagonist, for investigating the activation of the trigeminal ganglion and its role in pain signaling, particularly in the context of migraine pathophysiology.
Introduction
Olcegepant hydrochloride (formerly BIBN4096BS) is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a key neuropeptide implicated in the pathogenesis of migraine, and its receptors are expressed in the trigeminal ganglion.[1][2] Olcegepant serves as a critical tool to dissect the role of CGRP signaling in trigeminal neuron activation and sensitization. These protocols detail both in vivo and in vitro methodologies to study the effects of olcegepant on trigeminal ganglion activity.
Data Presentation
Table 1: In Vivo Efficacy of Olcegepant in Rat Models of Trigeminal Activation
| Model | Species | Olcegepant Dose | Primary Outcome Measure | Effect of Olcegepant | Reference |
| Capsaicin-Induced Trigeminal Activation | Wistar Rat | 900 µg/kg (i.v.) | c-Fos expression in the spinal trigeminal nucleus | 57% inhibition of capsaicin-induced c-Fos expression | [3][4] |
| Capsaicin-Induced Trigeminal Activation | Wistar Rat | 900 µg/kg (i.v.) | pERK expression in the trigeminal ganglion | No significant change in capsaicin-induced pERK expression | [3][4] |
| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) | Sprague-Dawley Rat | 0.3 - 0.9 mg/kg (i.v.) | Mechanical Allodynia | Marked reduction in mechanical allodynia | [5] |
| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) | Sprague-Dawley Rat | 0.6 mg/kg (i.v.) | c-Fos expression in the spinal nucleus of the trigeminal nerve | Significant reduction in the number of c-Fos immunolabeled cells | [5] |
| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) | Sprague-Dawley Rat | 0.6 mg/kg (i.v.) | ATF3 transcript upregulation in the trigeminal ganglion | Significant reduction in ATF3 upregulation | [5] |
Table 2: In Vitro Antagonist Activity of Olcegepant in Cultured Rat Trigeminal Ganglion (TG) Neurons
| Signaling Pathway | Agonist | Olcegepant Concentration | pA2 Value | Reference |
| cAMP Accumulation | αCGRP | 100 nM | 8.07 ± 0.09 | [6] |
| CREB Phosphorylation | αCGRP | 100 nM | 9.92 ± 0.06 | [6] |
| p38 Phosphorylation | αCGRP | 100 nM | Similar potency to cAMP antagonism | [6] |
Signaling Pathways and Experimental Workflows
Figure 1: CGRP Signaling Pathway and Olcegepant's Mechanism of Action.
References
- 1. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitization of Calcitonin Gene-Related Peptide Receptors by Receptor Activity-Modifying Protein-1 in the Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced expression of CGRP in rat trigeminal ganglion neurons during cell and organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Brain-wide mapping of c-Fos expression in nitroglycerin-induced models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Olcegepant Hydrochloride in Dural Vessel Vasodilation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often linked to the dilation of cranial blood vessels. Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator neuropeptide deeply implicated in migraine pathophysiology.[1] During a migraine attack, CGRP is released from trigeminal nerve fibers, leading to the dilation of dural and meningeal arteries.[1][2][3] This vasodilation is thought to activate perivascular nociceptive nerves, contributing to the sensation of pain.[3][4] Olcegepant (B1677202) (BIBN4096BS) is a non-peptide CGRP receptor antagonist that has been instrumental in validating the CGRP pathway as a therapeutic target for migraine.[5][6][7] These application notes provide a detailed protocol for assessing the inhibitory effect of Olcegepant hydrochloride on CGRP-induced vasodilation in isolated dural vessels.
Principle of the Assay
This protocol details an ex vivo method using a wire myograph to measure isometric tension in isolated dural artery segments. The arteries are first pre-constricted to establish a stable vascular tone. Subsequently, cumulative concentrations of CGRP are added to induce vasodilation. The experiment is then repeated in the presence of this compound to quantify its antagonistic effect on CGRP-induced relaxation. This allows for the determination of key pharmacological parameters, such as the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
Signaling Pathway of CGRP-Induced Vasodilation
CGRP mediates vasodilation primarily through the activation of its receptor on vascular smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and an increase in vessel diameter. Olcegepant acts as a competitive antagonist at the CGRP receptor, blocking these downstream effects.
Caption: CGRP signaling pathway leading to vasodilation and its inhibition by Olcegepant.
Experimental Protocol
This protocol is adapted from established methodologies for studying isolated rodent arteries.[8]
Materials and Reagents
-
This compound
-
α-CGRP (rat)
-
Potassium Chloride (KCl)
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.027, Glucose 5.5.
-
Distilled, deionized water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Wire myograph system (e.g., DMT)
-
Dissection microscope and tools
-
Male Wistar rats (250-300g)
Preparation of Solutions
-
PSS Buffer: Prepare fresh and bubble continuously with carbogen gas for at least 30 minutes before use. Maintain at 37°C.
-
High K+ PSS (for testing viability): Prepare PSS with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
α-CGRP Stock Solution: Prepare a 1 mM stock solution in distilled water and store at -80°C. Prepare fresh serial dilutions in PSS on the day of the experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water, based on manufacturer's instructions). Further dilutions should be made in PSS.
Tissue Dissection and Mounting
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the skull to expose the dura mater.
-
Under a dissection microscope, identify and carefully isolate segments of the middle meningeal artery (or other dural arteries) of approximately 2 mm in length.
-
Transfer the isolated artery segments to a petri dish containing cold, carbogen-aerated PSS.
-
Mount the artery segments in a wire myograph chamber, securing them between two tungsten wires (typically 40 µm diameter).
-
Fill the myograph chamber with 37°C PSS and continuously bubble with carbogen gas.
Experimental Workflow
Caption: Workflow for dural vessel vasodilation assay.
Detailed Procedure
-
Equilibration: Allow the mounted artery to equilibrate in the myograph chamber for 60 minutes at a baseline tension. During this time, replace the PSS every 15-20 minutes.
-
Viability Test: After equilibration, replace the PSS with High K+ PSS to induce contraction. A robust contraction confirms the viability of the vascular smooth muscle. Wash the tissue with PSS to return to baseline tension.
-
Pre-constriction: Once the baseline is stable, add a vasoconstrictor agent (e.g., U46619 or Prostaglandin F2α) to induce a submaximal, stable contraction (typically 60-80% of the High K+ response).
-
CGRP Concentration-Response (Control): Once the pre-constriction tone is stable, add cumulative concentrations of α-CGRP (e.g., 10⁻¹² to 10⁻⁷ M) to the chamber. Record the relaxation response at each concentration until a maximal effect is observed.
-
Washout: Thoroughly wash the tissue with PSS until it returns to the baseline resting tone.
-
Antagonist Incubation: Add the desired concentration of this compound to the chamber and incubate for at least 30 minutes.
-
CGRP Concentration-Response (with Olcegepant): Repeat the pre-constriction step (step 3) and then, in the continued presence of Olcegepant, repeat the cumulative addition of α-CGRP (step 4).
-
Data Analysis: Express the relaxation at each CGRP concentration as a percentage of the pre-constricted tone. Plot the concentration-response curves (log[CGRP] vs. % relaxation) for CGRP alone and in the presence of Olcegepant. The rightward shift of the curve in the presence of Olcegepant indicates antagonism. A Schild plot analysis can be used to determine the pA2 value.
Data Presentation
| Antagonist | Tissue | Agonist | Parameter | Value | Reference |
| Olcegepant | Human Middle Meningeal Artery | CGRP | pA2 | >1 log unit more potent than in HCA | [1] |
| Olcegepant | Human Coronary Artery (HCA) | CGRP | Schild Slope | < 1 | [1] |
| Olcegepant | Rat CGRP Receptors (Binding Assay) | - | pKi | 8.46 | [7] |
| Olcegepant | Human CGRP Receptors (Binding Assay) | - | pKi | 10.84 | [7] |
Note: A Schild plot slope of less than 1 may suggest complex receptor interactions.[1] The antagonist activity of Olcegepant can be dependent on the specific signaling pathway being measured.[5][6]
Conclusion
This protocol provides a robust framework for evaluating the pharmacological activity of this compound in a dural vessel vasodilation assay. By quantifying the inhibition of CGRP-induced vasodilation, researchers can effectively characterize the potency and mechanism of action of CGRP receptor antagonists, contributing to the development of novel therapeutics for migraine and related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. The big CGRP flood - sources, sinks and signalling sites in the trigeminovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meninges - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Research Portal [iro.uiowa.edu]
- 6. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Olcegepant hydrochloride stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and storage of stock solutions of Olcegepant hydrochloride, a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor.[1] Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in experimental settings. The information presented covers solubility in various solvents, recommended storage conditions, and step-by-step preparation methods for both in vitro and in vivo applications.
Solubility Data
This compound exhibits varying solubility depending on the solvent system. It is critical to select an appropriate solvent to achieve the desired concentration and ensure the compound remains in solution. For dimethyl sulfoxide (B87167) (DMSO), which is hygroscopic, using a fresh, unopened container is recommended to achieve maximum solubility.[1]
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1] | 110.36 mM[1] | Ultrasonic assistance may be required.[1] Use newly opened, anhydrous DMSO.[1] |
| Water | ≥ 66.66 mg/mL[1] | ≥ 73.57 mM[1] | Saturation point not fully determined.[1] |
| 1M HCl | 50 mg/mL[2] | 57.49 mM[2] | Requires ultrasonic treatment and pH adjustment to 1.[2] |
Table 2: Example Solvent Formulations for In Vivo Use
| Solvent Composition (v/v) | Final Solubility | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | Clear Solution[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] | Clear Solution[2] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL[2] | Suspended Solution (requires sonication)[2] |
| 1% DMSO, 99% Saline | 0.5 mg/mL[2] | Suspended Solution (requires sonication)[2] |
Note: For in vivo experiments, it is highly recommended to prepare working solutions freshly on the day of use.[3] If precipitation occurs during preparation, gentle warming or sonication can be used to aid dissolution.[3]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (100 mg/mL)
Materials:
-
This compound powder
-
Anhydrous, newly opened DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tube
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the compound.
-
Place the tube in an ultrasonic bath. Sonicate the mixture until the solution is clear and all particulate matter has dissolved.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3][4]
-
Store the aliquots as recommended in Section 3.
Protocol 2: Preparation of Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, conical-bottom polypropylene tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of sterile water to achieve the desired concentration (e.g., up to 66.66 mg/mL).[1]
-
Vortex the tube until the compound is fully dissolved.
-
To ensure sterility for cell culture or other sensitive applications, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquot and store as recommended in Section 3.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and activity of this compound.
Table 3: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[2] | |
| 4°C | 2 years[2] | ||
| In Solvent | -80°C | 6 months[1][3] | Recommended for long-term storage. Store under nitrogen and away from moisture.[1] Avoid repeated freeze-thaw cycles.[3][4] |
| -20°C | 1 month[1][3] | Suitable for short-term storage. Store under nitrogen and away from moisture.[1] Avoid repeated freeze-thaw cycles.[3][4] |
Visualized Workflows and Pathways
Workflow for Stock Solution Handling
The following diagram outlines the standard procedure for preparing, using, and storing this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Mechanism of Action: CGRP Receptor Antagonism
Olcegepant acts by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade typically initiated by the binding of the endogenous CGRP ligand. This mechanism is central to its therapeutic potential in conditions like migraine.[1]
Caption: Simplified signaling pathway showing Olcegepant's antagonism at the CGRP receptor.
Handling and Safety Precautions
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6] Ensure compliance with all institutional and governmental regulations for handling and disposal of chemical reagents.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|586368-06-1|MSDS [dcchemicals.com]
- 6. ashp.org [ashp.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Application Note: Quantification of Olcegepant Hydrochloride in Tissue Samples Using LC-MS/MS
**Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olcegepant hydrochloride in tissue homogenates. Olcegepant is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, investigated for the treatment of migraines.[1][2][3] Accurate quantification in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The described protocol employs a protein precipitation-based extraction followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry. This method provides the necessary accuracy and precision for preclinical research and drug development.
Introduction
Olcegepant (formerly BIBN 4096) is a CGRP receptor antagonist that has shown efficacy in the acute treatment of migraine.[1][4] Its mechanism of action involves blocking the CGRP receptor, which is implicated in the pathophysiology of migraine.[1][5] To understand the distribution and concentration of Olcegepant in target tissues, a robust and validated analytical method is essential. While methods for quantifying CGRP antagonists in plasma have been established[6][7][8], this document provides a comprehensive protocol specifically adapted for tissue matrices. The method is designed for researchers, scientists, and drug development professionals requiring precise quantification of Olcegepant in preclinical tissue samples.
Mechanism of Action: CGRP Receptor Antagonism
Olcegepant exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of CGRP to its receptor. The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[5][9][10] Upon activation by CGRP, the receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12] This elevation in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to vasodilation and nociceptive signaling, key events in migraine headaches.[11] Olcegepant competitively binds to the CGRP receptor, preventing CGRP-mediated signaling.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceofmigraine.com [scienceofmigraine.com]
- 6. A rapid, accurate and robust UHPLC-MS/MS method for quantitative determination of BMS-927711, a CGRP receptor antagonist, in plasma in support of non-clinical toxicokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Olcegepant hydrochloride stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Olcegepant (B1677202) hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Olcegepant hydrochloride powder and stock solutions?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles that can lead to degradation.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in DMSO (≥ 50 mg/mL) and 1M HCl (50 mg/mL, may require ultrasonication and pH adjustment).[1] It is reported to be insoluble in water and ethanol. For in vivo studies, co-solvent systems are typically used to achieve the desired concentration and maintain solubility.
Q3: How can I prepare a working solution of this compound for in vivo experiments?
A3: A common method involves first dissolving this compound in a minimal amount of DMSO to create a stock solution. This stock solution is then further diluted with a mixture of other solvents. A frequently used vehicle is a combination of DMSO, PEG300, Tween-80, and saline.[2][3] For example, a clear solution of ≥ 5 mg/mL can be achieved with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q4: What is the mechanism of action of Olcegepant?
A4: Olcegepant is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) type 1 receptor.[2] CGRP is a neuropeptide involved in signaling pathways associated with pain and inflammation, particularly in the context of migraines. By blocking the CGRP receptor, Olcegepant inhibits these downstream signaling events.
Troubleshooting Guides
Issue 1: Precipitation occurs when preparing the working solution.
Q: I observed precipitation when diluting my DMSO stock solution of this compound with an aqueous buffer/saline. What should I do?
A: Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of Olcegepant. Here are some steps to troubleshoot this:
-
Use of Co-solvents: It is highly recommended to use a co-solvent system for aqueous dilutions. Formulations containing PEG300 and Tween-80 can help maintain solubility.[2][3]
-
Order of Addition: When preparing a co-solvent formulation, add each solvent sequentially and ensure the solution is mixed thoroughly before adding the next component.[2]
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can help redissolve the compound.[2] However, be cautious with heating as it may accelerate degradation if prolonged.
-
Check DMSO Quality: Hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of Olcegepant. It is recommended to use fresh, high-quality DMSO.[3]
-
Adjust Final DMSO Concentration: For in vivo studies, while a higher DMSO concentration aids solubility, it may be toxic to animals. A final DMSO concentration below 2% is often recommended for weakened animals.
Issue 2: Inconsistent or lower-than-expected activity in in-vitro assays.
Q: My this compound solution seems to have lost activity, leading to inconsistent results in my cell-based assays. What could be the cause?
A: Loss of activity can be due to chemical degradation or improper handling. Consider the following:
-
Improper Storage: Ensure that stock solutions are stored at the recommended temperatures (-80°C or -20°C) and are not subjected to frequent freeze-thaw cycles.[1] Aliquoting the stock solution upon preparation is crucial.
-
Age of Solution: For optimal results, especially for sensitive in vivo studies, it is recommended to use freshly prepared working solutions.[1][3] Stock solutions stored for extended periods, even at low temperatures, may experience some degradation.
-
pH of the Medium: The stability of this compound can be pH-dependent. While specific data is limited, compounds with similar structures can be susceptible to hydrolysis at acidic or alkaline pH. Ensure the pH of your assay medium is within a stable range for the compound.
-
Light Exposure: Protect solutions from direct light, as photodecomposition can be a degradation pathway for many pharmaceutical compounds. Store solutions in amber vials or cover them with foil.
-
Pathway-Dependent Antagonism: The antagonist activity of Olcegepant can be dependent on the specific signaling pathway being measured (e.g., cAMP vs. CREB phosphorylation).[4][5] Inconsistent results could arise if different assay readouts are being used across experiments.
Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | For shorter-term storage of aliquots.[1] |
Table 2: Illustrative pH-Dependent Degradation Profile of this compound in Aqueous Solution at 37°C
Disclaimer: The following data is illustrative and based on general principles of drug stability, as specific degradation kinetics for this compound are not publicly available. This table is intended to provide a conceptual understanding.
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.092 | 7.5 |
| 5.0 | 0.023 | 30.1 |
| 7.4 | 0.035 | 19.8 |
| 9.0 | 0.115 | 6.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Preparation of Stock Solution (e.g., 50 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 50 mg/mL.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution (e.g., 5 mg/mL):
-
This protocol is for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
For a final volume of 1 mL:
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 50 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix well.
-
-
The final concentration of this compound will be 5 mg/mL.
-
It is recommended to use this working solution immediately after preparation.[3]
-
Protocol 2: Representative Stability-Indicating HPLC Method
Disclaimer: This is a representative protocol based on methods for similar CGRP antagonists, as a validated method for Olcegepant is not publicly available. This method would require validation for specific applications.
Objective: To develop a stability-indicating HPLC method to separate Olcegepant from its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation Study Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours
-
Alkaline: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: Solid powder at 80°C for 48 hours
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours
-
-
Neutralize acidic and alkaline samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using the HPLC method described above.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Olcegepant peak.
Visualizations
Caption: CGRP signaling pathway and the inhibitory action of Olcegepant.
Caption: Troubleshooting workflow for Olcegepant solution precipitation.
References
Olcegepant Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of olcegepant (B1677202) hydrochloride observed in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular responses in our assays with olcegepant that cannot be solely attributed to CGRP receptor antagonism. What could be the cause?
A1: While olcegepant is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, studies have revealed off-target activity, most notably on the amylin 1 (AMY₁) receptor.[1] This is a critical consideration as the AMY₁ receptor is also activated by CGRP.[1] Therefore, the cellular phenotype you are observing might be a composite of effects from the blockade of both CGRP and AMY₁ receptors.
Q2: Is the potency of olcegepant the same at the CGRP receptor and the AMY₁ receptor?
A2: No, olcegepant is significantly more potent at the CGRP receptor. However, its antagonist activity at the AMY₁ receptor is notable and can be physiologically relevant depending on the concentration used and the expression levels of the receptors in your cellular model.[1][2]
Q3: We are seeing a discrepancy in olcegepant's inhibitory effect when measuring different downstream signaling pathways (e.g., cAMP vs. CREB phosphorylation). Why is this happening?
A3: This phenomenon is known as "biased antagonism" or "pathway-dependent antagonism." Research has shown that olcegepant's antagonist activity can depend on the specific signaling pathway being measured.[1] For instance, at the AMY₁ receptor, olcegepant has been observed to be a more potent antagonist of CGRP-stimulated CREB phosphorylation than of CGRP-stimulated cAMP accumulation.[1] This suggests that the drug may differentially modulate distinct downstream signaling cascades initiated by the same receptor.
Q4: In which cell lines have the off-target effects of olcegepant been characterized?
A4: Off-target effects, particularly at the AMY₁ receptor, have been studied in transfected cell lines such as Cos7 cells.[1] These cells are often used in receptor pharmacology studies because they do not endogenously express the receptors of interest, allowing for the study of specific receptor subtypes in a controlled environment. Off-target effects have also been investigated in primary cultures of rat trigeminal ganglia neurons, which endogenously express both CGRP and AMY₁ receptors.[1]
Q5: Could the observed off-target effects be specific to the agonist used in the assay?
A5: Yes, there is evidence of "agonist-dependent antagonism" for olcegepant at the AMY₁ receptor. Its potency as an antagonist can be higher when αCGRP is used as the agonist compared to amylin.[2][3] This is an important experimental variable to consider when designing and interpreting your studies.
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀/pA₂ values for olcegepant in functional assays.
| Potential Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a clonal cell line with stable expression of the target receptor. If using a mixed population, consider single-cell cloning to obtain a homogenous population. |
| Receptor expression levels | High receptor expression can lead to receptor reserve, which can mask the true potency of an antagonist. Characterize the expression level of your target receptor and consider using a cell line with lower expression if receptor reserve is suspected. |
| Assay-dependent variability | Be aware that the measured potency of olcegepant can differ between signaling pathways (e.g., cAMP vs. CREB).[1] If possible, measure multiple downstream readouts to get a more complete picture of the drug's activity. |
| Agonist choice | The potency of olcegepant at the AMY₁ receptor can be influenced by the agonist used (αCGRP vs. amylin).[2][3] Ensure you are using a consistent agonist and be aware of this potential for variability if comparing data from studies using different agonists. |
| Incorrect assay conditions | Optimize incubation times, cell density, and agonist concentration. Ensure that the agonist concentration used is at or near its EC₈₀ for antagonist studies to obtain accurate pA₂ values. |
Issue 2: Unexpected or "off-target" signaling observed.
| Potential Cause | Troubleshooting Step |
| AMY₁ receptor expression | If your cell model endogenously expresses the AMY₁ receptor, the observed effects of olcegepant may be due to its activity at this receptor. Use qPCR or Western blotting to determine if the AMY₁ receptor is expressed in your cells. |
| Activation of alternative signaling pathways | Olcegepant exhibits biased antagonism.[1] The signaling you are observing may be a result of this phenomenon. Consider using pathway-specific inhibitors to dissect the signaling cascade. |
| Presence of other CGRP receptor family members | While less characterized for olcegepant, consider the possibility of interactions with other related receptors if your cell system expresses them. |
| Compound purity and stability | Ensure the purity of your olcegepant hydrochloride stock. Improper storage or handling can lead to degradation and the generation of active or interfering byproducts. |
Data Presentation
Table 1: Antagonist Potency (pA₂) of Olcegepant at Human CGRP and AMY₁ Receptors
| Receptor | Agonist | Signaling Pathway | pA₂ (Mean ± SEM) | Reference |
| CGRP Receptor | αCGRP | cAMP Accumulation | 9.0 ± 0.1 | [1] |
| CGRP Receptor | αCGRP | CREB Phosphorylation | 8.8 ± 0.2 | [1] |
| AMY₁ Receptor | αCGRP | cAMP Accumulation | 6.9 ± 0.1 | [1] |
| AMY₁ Receptor | αCGRP | CREB Phosphorylation | 7.4 ± 0.1 | [1] |
| AMY₁ Receptor | Amylin | cAMP Accumulation | 6.72 ± 0.13 | [1] |
Experimental Protocols
Key Experiment 1: Cellular cAMP Accumulation Assay
This protocol is adapted for a 96-well plate format using a commercially available cAMP assay kit (e.g., HTRF, Lance, or similar).
Materials:
-
Cells expressing the receptor of interest (e.g., Cos7 transfected with CGRP or AMY₁ receptors)
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Agonist (e.g., αCGRP or amylin)
-
This compound
-
cAMP assay kit
-
White opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a white opaque 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Cell Starvation: The following day, aspirate the culture medium and wash the cells once with serum-free medium. Add serum-free medium and incubate for at least 1 hour at 37°C.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX). Aspirate the starvation medium and add the olcegepant solutions to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare the agonist (e.g., αCGRP) at a concentration that will give a final concentration of approximately EC₈₀. Add the agonist to the wells containing the antagonist and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.
-
Data Analysis: Plot the response against the log of the antagonist concentration and fit the data to a suitable pharmacological model to determine the IC₅₀ or pA₂ value.
Key Experiment 2: CREB Phosphorylation Assay
This protocol is a general guideline for an in-cell ELISA or Western blot-based detection of phosphorylated CREB (pCREB).
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
Serum-free medium
-
Agonist (e.g., αCGRP)
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against pCREB (Ser133)
-
Primary antibody against total CREB (for normalization)
-
Secondary antibody (HRP- or fluorescently-conjugated)
-
Detection reagents (e.g., ECL for Western blot, or a suitable substrate for ELISA)
-
96-well plates (for in-cell ELISA) or SDS-PAGE equipment (for Western blot)
Procedure:
-
Cell Seeding and Starvation: Follow steps 1 and 2 from the cAMP assay protocol.
-
Antagonist Pre-incubation: Follow step 3 from the cAMP assay protocol.
-
Agonist Stimulation: Add the agonist to the wells and incubate for a predetermined optimal time for CREB phosphorylation (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in ice-cold lysis buffer.
-
pCREB Detection (In-cell ELISA):
-
Fix the cells in the plate.
-
Permeabilize the cells.
-
Block non-specific binding.
-
Incubate with primary antibodies (anti-pCREB and anti-total CREB in separate wells for normalization).
-
Incubate with secondary antibodies.
-
Add detection substrate and read the signal on a plate reader.
-
-
pCREB Detection (Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies (anti-pCREB, then strip and re-probe for total CREB).
-
Incubate with HRP-conjugated secondary antibody.
-
Detect with ECL reagents.
-
-
Data Analysis: Quantify the pCREB signal and normalize it to the total CREB signal. Plot the normalized signal against the log of the antagonist concentration to determine the IC₅₀.
Visualizations
References
- 1. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of CGRP Signaling by Rimegepant at Two Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonism of CGRP Signaling by Rimegepant at Two Receptors [frontiersin.org]
Troubleshooting inconsistent results with Olcegepant hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Olcegepant (B1677202) hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing variable potency (IC50, Ki) for Olcegepant in my experiments?
A1: Inconsistent potency measurements for Olcegepant can arise from several factors, primarily related to the specific experimental conditions and the inherent properties of the compound.
-
Assay-Dependent Variability: The antagonist activity of Olcegepant can be dependent on the signaling pathway being measured.[1][2] For instance, its potency in blocking cyclic AMP (cAMP) accumulation may differ from its potency in inhibiting the phosphorylation of other signaling molecules like CREB or p38.[1][2] It is crucial to maintain a consistent readout and be aware that different downstream signaling events can yield different potency values.
-
Receptor Specificity: While Olcegepant is a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, it can also interact with other receptors, such as the amylin 1 (AMY1) receptor, albeit with lower potency.[1][2] The expression levels of these different receptors in your experimental system (e.g., cell line, tissue preparation) can influence the observed antagonist activity.
-
Solubility Issues: Olcegepant has low aqueous solubility.[3] Improper dissolution can lead to a lower effective concentration in your assay, resulting in seemingly weaker potency.
Troubleshooting Steps:
-
Standardize Your Assay: Use a consistent signaling pathway readout for all experiments to ensure comparability of results.
-
Characterize Your System: If using a cell-based assay, verify the expression profile of CGRP and related receptors (e.g., AMY1) to understand potential off-target effects.
-
Ensure Complete Solubilization: Prepare stock solutions in an appropriate solvent like DMSO and ensure the compound is fully dissolved before further dilution into aqueous assay buffers.[4][5][][7] Sonication or gentle warming may aid dissolution.[7] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are often necessary.[4][5]
Q2: I'm seeing poor solubility of Olcegepant hydrochloride in my aqueous buffers. How can I improve this?
A2: this compound is known to have limited solubility in water.[3] This is a common challenge that can significantly impact experimental outcomes.
Solubilization Guide:
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL[5][] | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[4][5] |
| 1M HCl | 50 mg/mL[5] | Ultrasonic treatment may be required to achieve dissolution. Adjusting the pH to 1 with HCl can aid solubility.[5] |
| In Vivo Formulation | ≥ 2.5 mg/mL[5] | A common formulation involves a multi-step process: first, dissolve in 10% DMSO, then add 40% PEG300, followed by 5% Tween-80, and finally, bring to volume with 45% saline.[5] |
Q3: My in vivo results with Olcegepant are not consistent. What are the potential reasons?
A3: Inconsistent in vivo efficacy can be due to a combination of factors related to the compound's administration, metabolism, and the specific animal model used.
-
Route of Administration: Olcegepant is typically administered intravenously (i.v.) or intraperitoneally (i.p.) in preclinical models.[5][8][9] The route of administration can significantly affect its bioavailability and subsequent efficacy. Intracerebroventricular (i.c.v.) administration has been shown to be ineffective in some models, suggesting a peripheral site of action.[9]
-
Vehicle and Formulation: Due to its poor aqueous solubility, the choice of vehicle is critical for consistent in vivo delivery. An inappropriate vehicle can lead to precipitation of the compound upon injection, resulting in variable dosing.
-
Animal Model: The specific animal model of migraine or pain being used can influence the observed effects of Olcegepant. For example, its efficacy has been demonstrated in models of capsaicin-induced Fos expression and in the conscious marmoset model of trigeminal activation.[5]
Troubleshooting Steps:
-
Optimize Formulation: Utilize a validated in vivo formulation, such as the DMSO/PEG300/Tween-80/saline mixture, to ensure complete dissolution and consistent delivery.[5]
-
Consistent Administration: Maintain a consistent and appropriate route of administration across all experimental animals and studies.
-
Model-Specific Considerations: Carefully consider the established literature for the specific animal model you are using to determine the expected outcomes and optimal dosing regimens for Olcegepant.
Quantitative Data Summary
Table 1: In Vitro Potency of Olcegepant
| Parameter | Value | System | Reference |
| IC50 | 0.03 nM | Human CGRP1 Receptor | [4][5][] |
| Ki | 14.4 pM | Human CGRP Receptors | [5][] |
| pA2 | 11.2 | CGRP-induced cAMP generation in SK-N-MC cells | [7] |
Table 2: Solubility of Olcegepant
| Solvent | Solubility | Reference |
| Water | 0.0324 mg/mL (Predicted) | [3] |
| DMSO | ≥ 50 mg/mL | [5][] |
| 1M HCl | 50 mg/mL (with sonication) | [5] |
Experimental Protocols
1. CGRP Receptor Binding Assay
This protocol is a generalized procedure based on commonly used methods.
-
Materials:
-
SK-N-MC cell membranes (or other cells expressing the CGRP receptor)
-
Binding Buffer: 10 mM HEPES, pH 7.4, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA)
-
Radioligand: 125I-CGRP (10 pM)
-
This compound
-
Non-specific binding control: High concentration of unlabeled CGRP or Olcegepant (e.g., 500 pM)
-
-
Procedure:
-
Incubate 25 µg of cell membranes in 1 mL of binding buffer.
-
Add varying concentrations of Olcegepant to compete with the radioligand.
-
Add 10 pM of 125I-CGRP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the Ki value using the Cheng-Prusoff equation.[7]
-
2. In Vivo Model of Trigeminal Activation in Marmoset Monkeys
This is a summary of the methodology used to assess the in vivo activity of Olcegepant.
-
Animal Model: Marmoset monkeys.
-
Procedure:
-
Anesthetize the animals.
-
Stimulate the trigeminal ganglion to induce an increase in facial blood flow.
-
Administer Olcegepant intravenously (i.v.) at doses ranging from 1 to 30 µg/kg.
-
Measure the changes in facial blood flow to determine the inhibitory effect of Olcegepant on CGRP-mediated vasodilation.[5]
-
Visualizations
Caption: CGRP signaling pathway and antagonism by Olcegepant.
Caption: Workflow for troubleshooting inconsistent Olcegepant results.
References
- 1. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. No central action of CGRP antagonising drugs in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olcegepant Hydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Olcegepant (B1677202) hydrochloride in in vitro studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Olcegepant hydrochloride and what is its primary mechanism of action?
This compound (also known as BIBN-4096) is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor.[1][2][3][4] Its primary mechanism of action is to block the effects of CGRP, a neuropeptide involved in pain transmission and vasodilation, particularly implicated in the pathophysiology of migraine.[2][5] By binding to the CGRP receptor, Olcegepant prevents CGRP from exerting its biological effects.[2]
Q2: What are the key binding affinities and potency values for Olcegepant?
Olcegepant exhibits high affinity for the human CGRP receptor. Key values reported are:
It's important to note that Olcegepant has a significantly higher affinity for the human CGRP receptor compared to the rat CGRP receptor.[7]
Q3: How should I prepare stock solutions of this compound?
Solubility is a critical factor for preparing accurate and effective concentrations of this compound for in vitro experiments.
-
DMSO: Soluble up to 100 mg/mL (110.36 mM). It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can impact solubility.[1][3][4] For higher concentrations, warming the solution at 37°C and using an ultrasonic bath can aid dissolution.[6]
-
Water: Soluble at ≥ 66.66 mg/mL (73.57 mM).[1]
-
1M HCl: Soluble at 50 mg/mL (57.49 mM) with the aid of ultrasonication and pH adjustment to 1.[4][8]
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4][6][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q4: What are typical working concentrations for Olcegepant in in vitro assays?
The optimal concentration of Olcegepant will depend on the specific assay, cell type, and experimental conditions. However, based on its high potency, nanomolar (nM) to low micromolar (µM) ranges are typically effective. For functional assays, concentrations can be chosen to effectively antagonize CGRP-induced responses. For example, in human cerebral arteries, an IC50 of 0.1 nM has been observed.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lack of antagonist effect.
-
Possible Cause 1: Inaccurate Concentration.
-
Solution: Verify the calculations for your serial dilutions. Ensure that the stock solution was fully dissolved. If you observe any precipitate in your stock or working solutions, try gently warming and vortexing. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure proper storage of the stock solution (aliquoted at -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock for each experiment.
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Confirm the expression of the CGRP receptor in your cell line or tissue preparation using techniques like qPCR, Western blot, or immunohistochemistry.
-
-
Possible Cause 4: Species-Specific Potency Differences.
-
Solution: Be aware that Olcegepant is significantly more potent at the human CGRP receptor than the rat receptor.[7] Higher concentrations may be required for studies using rodent cells or tissues.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration range that provides specific antagonism without causing non-specific effects. Olcegepant is highly selective, with no significant activity observed against a panel of 75 other receptors at concentrations up to 1000 nM.[7] However, excessively high concentrations can still lead to off-target pharmacology.
-
-
Possible Cause 2: Solvent effects.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%). Run a vehicle control to account for any solvent-induced effects.
-
Issue 3: Variability between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, confluency, and serum conditions, as these can influence receptor expression and signaling.
-
-
Possible Cause 2: Assay-dependent antagonist activity.
-
Solution: Be aware that the observed antagonist activity of Olcegepant can be dependent on the specific signaling pathway being measured (e.g., cAMP, CREB, p38, ERK).[9][10][11] Clearly define the endpoint of your assay and consider investigating multiple signaling pathways for a comprehensive understanding of its effects.
-
Data Presentation
Table 1: Potency and Binding Affinity of Olcegepant
| Parameter | Species | Value | Reference(s) |
| IC50 | Human | 0.03 nM | [1][3][4][6] |
| Rat | 6.4 nM | ||
| Ki | Human | 14.4 pM | [1][4] |
| pA2 | Human | 11.2 (cAMP assay) | [6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes | Reference(s) |
| DMSO | 100 mg/mL | 110.36 mM | Use fresh, anhydrous DMSO. Ultrasonic bath may be needed. | [1][3] |
| Water | ≥ 66.66 mg/mL | 73.57 mM | Saturation unknown. | [1] |
| 1M HCl | 50 mg/mL | 57.49 mM | Requires ultrasonication and pH adjustment to 1. | [4][8] |
Experimental Protocols
Protocol 1: In Vitro CGRP Functional Assay (cAMP Measurement)
This protocol is a general guideline for assessing the antagonist activity of Olcegepant by measuring its ability to inhibit CGRP-induced cyclic AMP (cAMP) production in a cell line endogenously or recombinantly expressing the CGRP receptor (e.g., SK-N-MC cells).
Materials:
-
SK-N-MC cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CGRP peptide (agonist)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SK-N-MC cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of CGRP in assay buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the desired concentrations of Olcegepant to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer with the same final concentration of solvent as the Olcegepant solutions).
-
Agonist Stimulation: Add CGRP at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing Olcegepant or vehicle. Also include a control with no CGRP to determine the basal cAMP level. Incubate for 15 minutes at 37°C.[5]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of Olcegepant. Calculate the IC50 value, which represents the concentration of Olcegepant that inhibits 50% of the CGRP-induced cAMP production.
Mandatory Visualizations
Caption: CGRP signaling pathway and the inhibitory action of Olcegepant.
Caption: General experimental workflow for an in vitro antagonist assay.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. researchgate.net [researchgate.net]
- 11. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
Potential for tachyphylaxis with repeated Olcegepant administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Olcegepant in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is there evidence of tachyphylaxis or diminished efficacy with repeated administration of Olcegepant?
Currently, there are no clinical studies specifically designed to evaluate the long-term efficacy and potential for tachyphylaxis with repeated Olcegepant administration in humans. However, preclinical data from a rat model of chronic migraine showed that repeated administration of Olcegepant every other day for nine days maintained its efficacy in reducing trigeminal hyperalgesia, suggesting a lack of tachyphylaxis in that specific model.
Furthermore, long-term clinical studies of other small molecule CGRP receptor antagonists, known as "gepants," have demonstrated sustained efficacy and good tolerability for the preventive treatment of migraine over extended periods (up to 52 weeks). This evidence from related compounds within the same drug class suggests that tachyphylaxis is not a significant concern for CGRP receptor antagonists.
Q2: What are the known signaling pathways activated by the CGRP receptor that Olcegepant antagonizes?
Olcegepant is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] The CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[2][3][4][5] The primary signaling pathway activated upon CGRP binding is the Gαs-adenylyl cyclase cascade.
Binding of CGRP to its receptor leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[2][6] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB).[2][6] This signaling cascade is implicated in the vasodilation and pain transmission associated with migraine.[6][7] Other potential downstream pathways that may be activated by CGRP receptor stimulation include those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK).[2]
Q3: Are there established protocols for evaluating the potential for tachyphylaxis with Olcegepant in a preclinical setting?
While there isn't a universally standardized protocol, a common approach involves using an animal model of chronic migraine, often induced by repeated administration of nitroglycerin (NTG). The general steps would include inducing a chronic migraine-like state, administering Olcegepant repeatedly over a set period, and measuring relevant pain-related endpoints at different time points to assess for any decline in efficacy. A detailed example of such a protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Apparent decrease in Olcegepant efficacy over several administrations in an animal model. | 1. Development of Tachyphylaxis (unlikely but possible): Receptor desensitization or downregulation. 2. Drug Stability: Improper storage or handling of Olcegepant solution. 3. Model Variability: Inconsistent induction of the disease state (e.g., migraine model). 4. Pharmacokinetic Issues: Changes in drug metabolism or clearance with repeated dosing. | 1. Implement a "washout" period to see if responsiveness returns. Consider evaluating receptor expression levels in relevant tissues. 2. Prepare fresh solutions of Olcegepant for each experiment. Verify storage conditions (-20°C for powder). 3. Ensure consistent administration of the inducing agent (e.g., NTG) and monitor behavioral endpoints to confirm the disease phenotype. 4. Conduct pharmacokinetic studies to measure plasma concentrations of Olcegepant over the course of the experiment. |
| High variability in response to Olcegepant between subjects. | 1. Genetic Differences: Variations in CGRP receptor expression or signaling pathway components. 2. Inconsistent Drug Administration: Variability in injection volume or site. 3. Severity of Disease Model: Differences in the induced pain state between animals. | 1. Use a genetically homogeneous animal strain. Increase the number of subjects per group to improve statistical power. 2. Ensure precise and consistent administration techniques. 3. Carefully monitor and record baseline pain responses to ensure subjects have a consistent starting point before treatment. |
Data Presentation
Table 1: Summary of Long-Term Efficacy Data for Small Molecule CGRP Receptor Antagonists ("Gepants")
| Drug | Study Duration | Key Efficacy Outcome | Indication of Tachyphylaxis |
| Rimegepant | 52 weeks | Sustained reduction in monthly migraine days.[2] | No evidence of medication-overuse headaches or decreased efficacy over time.[2] |
| Atogepant | 1 year | Maintained progressive clinical benefits in migraine prevention.[2] | No indication of diminished efficacy; favorable long-term tolerability.[2] |
| Ubrogepant | Long-term intermittent use | Remained effective and well-tolerated for acute migraine treatment.[2] | No clinically significant safety signals or loss of efficacy with extended use.[2] |
| Zavegepant | Long-term | Promising long-term tolerability for acute treatment.[2] | No evidence of tachyphylaxis reported.[2] |
Experimental Protocols
Protocol: Evaluation of Olcegepant Efficacy in a Rat Model of Chronic Migraine
This protocol is based on the methodology described in studies investigating the effects of repeated CGRP antagonist administration in a nitroglycerin (NTG)-induced model of chronic migraine.
-
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the housing facilities for at least one week prior to the start of the experiment.
-
-
Induction of Chronic Migraine Phenotype:
-
Administer nitroglycerin (NTG) at a dose of 5 mg/kg intraperitoneally (i.p.) every other day for a total of 9 days.
-
A control group should receive vehicle injections on the same schedule.
-
-
Drug Administration:
-
Test Compound: Olcegepant (2 mg/kg, i.p.) or its vehicle.
-
Administration Schedule: Co-administer Olcegepant or its vehicle with each NTG or vehicle injection.
-
-
Behavioral Testing (Orofacial Formalin Test):
-
Timing: Perform the behavioral test 24 hours after the last NTG/Olcegepant administration.
-
Procedure:
-
Inject 50 µL of a 1.5% formalin solution subcutaneously into the right whisker pad.
-
Immediately place the rat in a plexiglass observation chamber.
-
Record the total time (in seconds) the animal spends grooming the injected area with its paws during two distinct phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
-
-
Data Analysis:
-
Compare the grooming time between the different treatment groups (Vehicle, NTG + Vehicle, NTG + Olcegepant) for both phases of the formalin test.
-
A sustained reduction in grooming time in the NTG + Olcegepant group compared to the NTG + Vehicle group across the study period would indicate a lack of tachyphylaxis.
-
Mandatory Visualizations
References
- 1. Induction of chronic migraine phenotypes in a rat model after environmental irritant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of CGRP-Receptor Component Protein (RCP) in CLR/RAMP Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceofmigraine.com [scienceofmigraine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mitigating Olcegepant hydrochloride precipitation in dosing solutions
This technical support guide is intended for researchers, scientists, and drug development professionals working with Olcegepant hydrochloride. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate precipitation issues in dosing solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: Olcegepant is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor.[1][2][3] As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form. However, Olcegepant is poorly soluble in water and ethanol, making precipitation a significant challenge when preparing dosing solutions, which can impact experimental accuracy and reproducibility.[4]
Q2: What are the general solubility characteristics of Olcegepant and its hydrochloride salt?
A2: this compound's solubility is highly dependent on the solvent system and pH. It is generally more soluble in acidic aqueous solutions.[1][2][5] The free base form is practically insoluble in water.[4] For in vitro and in vivo studies, various solvent systems containing co-solvents and surfactants are often necessary to achieve and maintain the desired concentration without precipitation.
Q3: What factors can influence the precipitation of this compound in my dosing solution?
A3: Several factors can contribute to the precipitation of this compound, including:
-
pH of the solution: As a hydrochloride salt of a weak base, Olcegepant's solubility is pH-dependent, generally decreasing as the pH increases (becomes more neutral or basic).[6]
-
Common Ion Effect: The presence of excess chloride ions in the solution (e.g., from saline) can decrease the solubility of the hydrochloride salt.[7][8][9]
-
Solvent Composition: The choice and ratio of co-solvents are critical. Rapid dilution of a stock solution (often in DMSO) with an aqueous buffer can cause the drug to precipitate.[10]
-
Temperature: Changes in temperature can affect solubility. Generally, solubility increases with temperature, so cooling a saturated solution may lead to precipitation.[11]
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will result in precipitation.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to diagnosing and resolving precipitation problems encountered during the preparation of this compound dosing solutions.
Issue 1: Precipitation observed immediately upon adding this compound to the solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility in the Chosen Solvent | Verify the solvent is appropriate for this compound. Refer to the solubility data tables below. For aqueous solutions, ensure the pH is acidic. | The compound dissolves completely. |
| Incorrect Order of Solvent Addition | When using a co-solvent system, dissolve this compound in the primary organic solvent (e.g., DMSO) first before adding aqueous components.[1] | A clear stock solution is formed, which can then be further diluted. |
| Use of Fresh Solvents | Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. Always use fresh, anhydrous solvents.[2][4] | Improved dissolution of this compound. |
Issue 2: Precipitation occurs after diluting a stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "Crashing Out" due to Poor Solubility in the Diluent | Use a pre-formulated vehicle containing appropriate co-solvents and surfactants for dilution. Avoid diluting a DMSO stock directly into a purely aqueous buffer. | The final dosing solution remains clear and free of precipitate. |
| pH Shift Upon Dilution | Measure the pH of the final solution. If necessary, adjust the pH of the diluent to maintain an acidic environment. | The compound remains protonated and soluble. |
| Supersaturation | The concentration in the final solution may be too high. Reduce the final concentration or modify the vehicle to increase solubility. | A stable solution at the desired, lower concentration is achieved. |
Issue 3: Precipitation forms over time in a previously clear solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chemical Instability | The stability of a compound in solution can be time and pH-dependent.[12][13][14] Prepare dosing solutions fresh whenever possible. If storage is necessary, conduct a stability study. | The solution remains clear for the intended duration of use. |
| Temperature Fluctuations | Store the solution at a constant, appropriate temperature. Avoid repeated freeze-thaw cycles.[11][15] | The compound remains in solution during storage. |
| Evaporation of Solvent | Ensure containers are tightly sealed to prevent solvent evaporation, which would increase the drug concentration. | The concentration of the solution remains constant, and no precipitation occurs. |
Data Presentation: Solubility and Formulation
Table 1: Solubility of Olcegepant and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Olcegepant | DMSO | ≥ 50 mg/mL | [1] |
| Olcegepant | DMSO | >10 mM | [16] |
| Olcegepant | Water | Insoluble | [4] |
| Olcegepant | Ethanol | Insoluble | [4] |
| This compound | 1M HCl | 50 mg/mL (with sonication and pH adjustment to 1) | [1][2] |
| This compound | DMSO | 100 mg/mL (with sonication) | [5] |
| This compound | Water | ≥ 66.66 mg/mL | [5] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Components (v/v) | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Dosing Solution (e.g., 2.5 mg/mL)
Materials:
-
This compound stock solution (e.g., 50 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for a 1 mL final volume):
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing or stirring continuously to avoid precipitation.
-
The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with an this compound concentration of 5 mg/mL.[5] This can be further diluted with the same vehicle to achieve the desired final concentration.
Visualizations
Caption: A workflow for troubleshooting precipitation issues.
Caption: Workflow for preparing an in vivo dosing solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. apexbt.com [apexbt.com]
Olcegepant Hydrochloride In Vivo Experimentation: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is olcegepant (B1677202) and what are its key properties?
A1: Olcegepant (also known as BIBN-4096BS) is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] It is a small molecule that has been investigated for the acute treatment of migraines.[3][4] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of Olcegepant Hydrochloride
| Property | Value | Source |
| Molecular Formula | C38H47Br2N9O5 | [1][5] |
| Molecular Weight | 869.65 g/mol | [1] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1][6] |
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for in vivo experiments. Several vehicle formulations have been reported. The choice of vehicle will depend on the desired concentration, route of administration, and the specific experimental model. Below is a summary of common vehicles and their reported solubilities.
Table 2: In Vivo Vehicle Formulations for this compound
| Vehicle Composition | Achievable Solubility | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | Clear solution | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | ≥ 2.5 mg/mL | Clear solution | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | Clear solution | [1] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | 2.5 mg/mL | Suspended solution; requires sonication | [1] |
| 1% DMSO, 99% saline | 0.5 mg/mL | Suspended solution; requires sonication | [1] |
| 0.5 N HCl (diluted and pH adjusted to 6.5-7.0 with NaOH) | Not specified | Used for intravenous administration in rats | [7] |
Q3: How should I prepare the vehicle and the final dosing solution?
A3: Proper preparation is crucial for obtaining a homogenous and stable formulation. Below is a general experimental workflow for preparing a multi-component vehicle.
For multi-component solvent systems, it is recommended to add each solvent sequentially and ensure the compound is fully dissolved or suspended before adding the next component.[1] For formulations requiring sonication, use an ultrasonic bath to achieve a uniform suspension.[1] Always prepare fresh solutions for each experiment to ensure stability and potency.[7]
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during preparation or before administration.
-
Possible Cause: The solubility limit in the chosen vehicle has been exceeded.
-
Solution:
-
Review the solubility data in Table 2 and ensure your target concentration is achievable with the selected vehicle.
-
If a higher concentration is needed, consider switching to a vehicle with higher solubilizing capacity (e.g., formulations with higher percentages of DMSO, PEG300, and Tween-80).
-
For aqueous-based vehicles, gentle warming to 37°C may aid in dissolution, but be cautious of potential degradation.[2] Always check the stability of the compound under these conditions.
-
Ensure that the DMSO used is fresh and not hygroscopic, as absorbed water can reduce solubility.[8]
-
Problem 2: Inconsistent results or lower than expected efficacy in vivo.
-
Possible Cause 1: Incomplete dissolution or non-homogenous suspension of the drug.
-
Solution 1: Ensure thorough mixing, vortexing, or sonication as required by the formulation. Visually inspect the solution for any particulate matter before administration. For suspensions, ensure they are well-mixed immediately before each injection to ensure consistent dosing.
-
Possible Cause 2: Degradation of this compound.
-
Solution 2: Prepare solutions fresh on the day of the experiment.[7] If stock solutions in DMSO are prepared, store them at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: The chosen vehicle is interacting with the experimental model or interfering with the drug's activity.
-
Solution 3: Run a vehicle-only control group in your experiment to account for any effects of the vehicle itself. If vehicle effects are observed, consider a different formulation. For instance, if studying inflammatory responses, high concentrations of certain surfactants might be confounding.
Experimental Protocols
Protocol 1: Preparation of a Clear Solution for Intravenous or Subcutaneous Injection
This protocol is based on a commonly used vehicle for achieving a clear solution.
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
-
Procedure: a. Weigh the required amount of this compound. b. Add 10% of the final volume as DMSO and vortex until the compound is completely dissolved. c. Sequentially add 40% PEG300 and 5% Tween-80, mixing thoroughly after each addition. d. Finally, add 45% saline to reach the final volume and mix until a clear solution is obtained.
Protocol 2: Preparation of a Suspension for Oral Gavage or Subcutaneous Injection
This protocol is suitable when using a simpler vehicle system, which may result in a suspension.
-
Vehicle Composition: 5% DMSO, 95% (20% SBE-β-CD in saline).
-
Procedure: a. Prepare a 20% (w/v) solution of SBE-β-CD in saline. b. Weigh the required amount of this compound. c. Dissolve the compound in 5% of the final volume of DMSO. d. Add the SBE-β-CD solution to the DMSO concentrate. e. Sonicate the mixture in an ultrasonic bath until a uniform suspension is achieved.
Signaling Pathway and Experimental Logic
Olcegepant is a CGRP receptor antagonist. Understanding its mechanism of action is key to designing relevant in vivo experiments. The following diagram illustrates the signaling pathway targeted by olcegepant and a logical workflow for vehicle selection.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Olcegepant | C38H47Br2N9O5 | CID 6918509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Olcegepant | CAS#:204697-65-4 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Preclinical Showdown: Olcegepant Hydrochloride vs. Telcagepant in Migraine Models
For researchers and professionals in drug development, the landscape of migraine therapeutics has been significantly shaped by the development of calcitonin gene-related peptide (CGRP) receptor antagonists. Among the pioneering molecules in this class were olcegepant (B1677202) hydrochloride and telcagepant (B1682995). While neither ultimately reached the market for clinical use—olcegepant due to its lack of oral bioavailability and telcagepant owing to concerns of hepatotoxicity with long-term use—their preclinical evaluation laid a critical foundation for the successful "gepants" available today. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for olcegepant and telcagepant from various preclinical studies. It is important to note that these values were often determined in different laboratories and under slightly varying experimental conditions, which may influence direct comparisons.
In Vitro Receptor Binding and Functional Activity
| Parameter | Olcegepant Hydrochloride | Telcagepant | Species | Reference |
| Binding Affinity (Ki) | 14.4 pM | 0.77 nM | Human | [1][2] |
| - | 1.2 nM | Rhesus | [2] | |
| - | 1204 nM | Canine | [2] | |
| - | 1192 nM | Rat | [2] | |
| Functional Antagonism (IC50) | 0.03 nM (CGRP-induced cAMP) | 2.2 nM (α-CGRP-stimulated cAMP) | Human (HEK293 cells) | [1][2] |
| Dissociation Constant (KD) | - | 1.9 nM (SK-N-MC membranes) | Human | [2] |
| - | 1.3 nM (rhesus cerebellum) | Rhesus | [2] |
In Vivo Efficacy in Preclinical Models
| Model | This compound | Telcagepant | Species | Key Findings | Reference |
| Trigeminal Ganglion Stimulation | 1-30 µg/kg (i.v.) inhibited CGRP-induced increase in facial blood flow. | - | Marmoset Monkey | Demonstrates in vivo target engagement and inhibition of a key migraine-related physiological event. | [3] |
| Capsaicin-Induced Dermal Vasodilation | 900 µg/kg inhibited capsaicin-induced Fos expression by 57%. | EC90 of ~909 nM for inhibition of capsaicin-induced increase in dermal blood flow. | Rat, Human | Both compounds effectively block CGRP-mediated vasodilation in a translational model of neurogenic inflammation. | [3][4] |
| Mechanical Allodynia | 0.3-0.9 mg/kg (i.v.) markedly reduced mechanical allodynia in CCI-ION rats. | - | Rat | Suggests a potential role in alleviating migraine-associated sensory hypersensitivity. | [3] |
Preclinical Pharmacokinetics
| Species | This compound | Telcagepant |
| Rat | - | Oral bioavailability was near dose-proportional (15-100 mg/kg). Slower intestinal metabolism compared to monkeys. |
| Monkey | - | Low oral bioavailability (6%) with non-linear pharmacokinetics (15-fold over dose-proportional increase in oral AUC from 5-30 mg/kg). Significant intestinal first-pass metabolism. Linear pharmacokinetics with i.v. administration (0.5-10 mg/kg). |
Experimental Protocols
CGRP Receptor Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a compound for the CGRP receptor. Typically, membranes from cells stably expressing the human CGRP receptor (e.g., SK-N-MC cells or transfected HEK293 cells) are used.
-
Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP) is incubated with the cell membranes in the presence of varying concentrations of the test compound (olcegepant or telcagepant).
-
Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: CGRP-Induced cAMP Accumulation
This assay measures the ability of a compound to antagonize the functional effects of CGRP receptor activation, which is coupled to the production of cyclic AMP (cAMP).
-
Cell Culture: HEK293 cells stably expressing the human CGRP receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (olcegepant or telcagepant) for a defined period.
-
CGRP Stimulation: A fixed concentration of CGRP is then added to the wells to stimulate cAMP production.
-
cAMP Measurement: After a specific incubation time, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] based assay).
-
Data Analysis: The data are plotted as a concentration-response curve, and the IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production.
In Vivo Model: Capsaicin-Induced Dermal Vasodilation
This model is a translational tool to assess the ability of CGRP antagonists to block neurogenic vasodilation in vivo.
-
Animal Preparation: The study can be conducted in various species, including rats and humans. A specific area of the skin (e.g., the forearm in humans or the shaved abdomen in rats) is selected for the application of capsaicin (B1668287).
-
Drug Administration: The test compound (e.g., telcagepant) is administered orally or intravenously at a predetermined time before capsaicin application.
-
Capsaicin Application: A solution of capsaicin is applied topically to the designated skin area.
-
Blood Flow Measurement: Dermal blood flow is measured at baseline and at various time points after capsaicin application using laser Doppler imaging.
-
Data Analysis: The increase in dermal blood flow induced by capsaicin is quantified, and the inhibitory effect of the test compound is calculated. The relationship between the plasma concentration of the drug and the inhibition of vasodilation can be modeled to determine parameters like the EC90 (the concentration required to achieve 90% of the maximal effect)[4].
Mandatory Visualization
Caption: CGRP Signaling Pathway and Antagonist Action.
Caption: Preclinical Evaluation Workflow for CGRP Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Olcegepant and Ubrogepant: CGRP Receptor Antagonism in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of olcegepant (B1677202) (BIBN4096) and ubrogepant, two small molecule antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. The CGRP pathway is a pivotal target in the development of acute and preventive treatments for migraine. This document synthesizes key experimental data on their binding affinity, in vitro functional potency, and in vivo efficacy to assist researchers in understanding their distinct pharmacological profiles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for olcegepant and ubrogepant, facilitating a direct comparison of their CGRP receptor antagonism.
Table 1: CGRP Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Ki (Inhibition Constant) |
| Olcegepant | Human SK-N-MC cells | [125I]hCGRP | 14.4 pM |
| Ubrogepant | Native human CGRP receptor | [125I]hCGRP | 0.067 nM |
| Cloned human CGRP receptor | [125I]hCGRP | 0.070 nM |
Table 2: In Vitro Functional Potency
| Compound | Cell Line | Assay Type | IC50 (Inhibitory Concentration 50%) |
| Olcegepant | Human SK-N-MC cells | CGRP-stimulated cAMP accumulation | 0.03 nM |
| Ubrogepant | HEK293 cells expressing human CGRP receptor | human α-CGRP stimulated cAMP response | 0.08 nM[1] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Experimental Readout | Effective Dose/Concentration |
| Olcegepant | Pithed Rat | Inhibition of α-CGRP-induced vasodepressor response | Dose-dependent blockade starting at 300 µg/kg, i.v.[2] |
| Wistar Rat | Inhibition of capsaicin-induced Fos expression in spinal trigeminal nucleus | 900 µg/kg inhibited expression by 57%[3] | |
| Ubrogepant | Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation (CIDV) | Mean EC50 of 3.2 nM[1] |
| Human | Capsaicin-Induced Dermal Vasodilation (CIDV) | Mean EC50 of 2.6 nM[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide receptor antagonist olcegepant acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Olcegepant Hydrochloride: A Gold Standard Positive Control for CGRP Antagonism
For researchers and scientists in drug development, the use of a reliable positive control is paramount for the validation of experimental models and the accurate assessment of novel therapeutic candidates. Olcegepant (B1677202) hydrochloride, a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, has established itself as a benchmark compound in the study of CGRP-mediated signaling and the development of new migraine therapeutics.
This guide provides an objective comparison of olcegepant hydrochloride with other CGRP antagonists, supported by experimental data. It also offers detailed methodologies for key experiments, enabling researchers to effectively utilize olcegepant as a positive control in their studies.
Unraveling the Mechanism of CGRP Antagonism
Calcitonin gene-related peptide (CGRP) is a neuropeptide deeply implicated in the pathophysiology of migraine.[1][2][3] Its release from trigeminal nerves is thought to trigger a cascade of events leading to neurogenic inflammation and the severe pain associated with migraine attacks.[2] CGRP exerts its effects by binding to the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4]
Olcegepant competitively blocks the CGRP receptor, thereby preventing the downstream signaling events initiated by CGRP.[2][5] This antagonism effectively mitigates CGRP-induced vasodilation, a key factor in migraine headaches.[5][6]
Comparative Efficacy: Olcegepant vs. Other CGRP Antagonists
Olcegepant's high affinity and selectivity for the human CGRP receptor make it an excellent positive control. The following tables summarize its performance in comparison to other notable CGRP antagonists.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor | Assay Type | Species | Kᵢ (pM) | IC₅₀ (nM) | pA₂ |
| Olcegepant | CGRP | Radioligand Binding | Human | 14.4[5][6] | 0.03[5][6][7][] | 11.2 (cAMP)[7] |
| CGRP | Radioligand Binding | Rat | - (pKi: 8.46)[9] | - | - | |
| CGRP(8-37) | CGRP | - | Human | - | - | 7.8 (cAMP)[7] |
| Telcagepant | CGRP | - | Human | - | - | - |
| Ubrogepant | CGRP | - | Human | - | 0.80[10] | - |
| Rimegepant | CGRP | - | Human | - | 0.14[10] | - |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Dose | Effect |
| Olcegepant | Facial Blood Flow | Marmoset Monkey | 1-30 µg/kg (i.v.) | Inhibits CGRP-induced increase in blood flow.[5][6] |
| Capsaicin-induced Fos expression | Rat | 900 µg/kg | Inhibited expression by 57%.[5][6][7] | |
| Mechanical Allodynia | Rat | 0.3-0.9 mg/kg (i.v.) | Markedly reduces mechanical allodynia.[5][6] | |
| CGRPergic vasodepressor responses | Pithed Rat | 1000 and 3000 µg/kg (i.v.) | Dose-dependently blocked vasodepressor responses.[][9] | |
| ALD405 (Antibody) | Cutaneous mechanical hypersensitivity | Rodent | 10 mg/kg (i.p.) | Significantly alleviated hypersensitivity.[11] |
Visualizing the CGRP Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approaches used to evaluate CGRP antagonists, the following diagrams illustrate the CGRP signaling pathway and a typical experimental workflow.
Caption: CGRP Signaling Pathway and the inhibitory action of Olcegepant.
Caption: A typical experimental workflow for evaluating CGRP antagonists.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstones of drug discovery. Below are detailed protocols for key assays used to characterize CGRP antagonists.
CGRP Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells).[5]
-
Radioligand: [¹²⁵I]-hCGRP.
-
Binding Buffer: 10 mM HEPES, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CGRP (1 µM).[5]
-
Glass fiber filter plates (e.g., GFB plates pre-treated with 0.5% polyethyleneimine).[7]
-
Scintillation counter.
Procedure:
-
Incubate 25 µg of cell membranes with 10 pM [¹²⁵I]-hCGRP and varying concentrations of the test compound in the binding buffer for 3 hours at room temperature.[7]
-
To determine non-specific binding, incubate a set of samples with 1 µM unlabeled CGRP.
-
Terminate the assay by rapid filtration through the pre-treated glass fiber filter plates.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Air dry the filter plates.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.[7]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]
cAMP Functional Assay
This assay measures the ability of a CGRP antagonist to inhibit CGRP-stimulated cyclic AMP (cAMP) production, a key second messenger in the CGRP signaling pathway.
Materials:
-
Cells expressing the CGRP receptor (e.g., SK-N-MC cells or transfected Cos7 cells).[1][4]
-
CGRP agonist (e.g., α-CGRP).
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium (serum-free).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[5]
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with 300 µM IBMX in serum-free medium for 30 minutes.[5]
-
Add varying concentrations of the test compound and incubate for a further 30 minutes.
-
Stimulate the cells with a fixed concentration of CGRP agonist (e.g., EC₈₀ concentration).
-
Incubate for a specified time (e.g., 3 hours).[5]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC₅₀ value for the antagonist.
-
The antagonist potency can also be expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve.
In Vivo Model: Neurogenic Vasodilation in the Pithed Rat
This model assesses the ability of a CGRP antagonist to block vasodilation induced by the release of endogenous CGRP.[9]
Materials:
-
Male Wistar rats.
-
Anesthetic agents.
-
This compound for intravenous administration.
-
Equipment for pithing, artificial ventilation, and blood pressure monitoring.
-
Spinal cord stimulation electrodes.
Procedure:
-
Anesthetize the rats and pith the spinal cord to eliminate central nervous system influences.
-
Provide artificial ventilation.
-
Insert a catheter for drug administration (i.v.) and another for blood pressure measurement.
-
Electrically stimulate the spinal cord at specific segments (T₉–T₁₂) to induce the release of CGRP from sensory nerves, leading to a vasodepressor response (a decrease in blood pressure).[9]
-
Administer varying doses of this compound intravenously.
-
Measure the effect of olcegepant on the vasodepressor response to spinal stimulation.
-
A dose-dependent blockade of the vasodepressor response indicates effective CGRP antagonism.[9]
By employing this compound as a positive control and following these detailed protocols, researchers can ensure the validity of their findings and confidently advance the development of novel CGRP-targeted therapies.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 9. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Targeting CGRP via receptor antagonism and antibody neutralisation in two distinct rodent models of migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bertin-corp.com [bertin-corp.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. bertin-corp.com [bertin-corp.com]
- 16. raybiotech.com [raybiotech.com]
A Head-to-Head Comparison of First and Second-Generation Gepants: A Guide for Researchers
The advent of calcitonin gene-related peptide (CGRP) receptor antagonists, or gepants, has marked a significant advancement in the acute and preventive treatment of migraine. This guide provides a detailed comparison of the first and second generations of these small molecule antagonists, with a focus on their performance, underlying mechanisms, and the experimental data that define their clinical utility.
From Promise to Setback: The First Generation
The first wave of gepants, including telcagepant (B1682995) and olcegepant, demonstrated the potential of CGRP receptor antagonism in treating migraine. However, their development was halted due to significant safety concerns. Telcagepant was associated with hepatotoxicity, and olcegepant's poor oral bioavailability limited its clinical application.[1][2] These challenges paved the way for the development of a new generation of gepants with improved safety and pharmacokinetic profiles.
The Rise of the Second Generation: A New Era in Migraine Treatment
The second generation of gepants has successfully overcome the hurdles of their predecessors, leading to the approval of several agents for both acute and preventive migraine therapy. This new class of drugs offers a favorable safety profile, particularly the absence of vasoconstrictive effects, making them a suitable option for patients with cardiovascular contraindications to triptans.[3] The currently approved second-generation gepants include rimegepant, ubrogepant, atogepant, and zavegepant (B3321351).[4]
Comparative Efficacy of Second-Generation Gepants
Clinical trials have established the efficacy of second-generation gepants in both acute and preventive settings. The following tables summarize key efficacy data from Phase 3 clinical trials.
Acute Treatment of Migraine
For the acute treatment of migraine, the primary endpoints in clinical trials are typically pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.[5]
| Gepant | Dose | 2-Hour Pain Freedom | 2-Hour Freedom from MBS | Placebo (Pain Freedom) | Placebo (MBS Freedom) |
| Rimegepant | 75 mg | 19.6% - 21%[3][6][7] | 35% - 37.6%[3][6][7] | 12.0% - 14%[6][7] | 25.2% - 27%[3][6][7] |
| Ubrogepant | 50 mg | 19.2%[8] | 38.6%[8] | 11.8%[8] | 27.8%[8] |
| 100 mg | 21.2%[8] | 37.7%[8] | 11.8%[8] | 27.8%[8] | |
| Zavegepant | 10 mg | 24%[9] | 40%[9] | 15%[9] | 31%[9] |
Preventive Treatment of Migraine
For preventive treatment, a key efficacy endpoint is the reduction in mean monthly migraine days (MMDs).
| Gepant | Dose | Mean Reduction in MMDs | Placebo (Mean Reduction in MMDs) |
| Atogepant | 10 mg | 3.7 days[10] | 2.5 days[10] |
| 30 mg | 3.9 days[10] | 2.5 days[10] | |
| 60 mg | 4.2 days[10] | 2.5 days[10] |
Pharmacokinetic Profile of Second-Generation Gepants
The pharmacokinetic properties of second-generation gepants contribute to their clinical utility and dosing regimens.
| Gepant | Tmax (hours) | Half-life (hours) | Protein Binding | Bioavailability |
| Rimegepant | ~1.5[11][12] | ~11[11] | ~96%[11][12] | ~64%[11][13] |
| Ubrogepant | ~1.5[4] | 5-7[4] | ~87%[4] | Not specified |
| Atogepant | 1-2[8][14] | ~11[8][14] | ~95%[8] | Not specified |
| Zavegepant | ~0.5 (intranasal)[1] | ~6.55[1] | ~90%[1] | ~5% (intranasal)[1] |
Mechanism of Action: The CGRP Signaling Pathway
Gepants exert their therapeutic effect by antagonizing the CGRP receptor, thereby inhibiting the downstream signaling cascade implicated in migraine pathophysiology.
Experimental Protocols
The development and characterization of gepants rely on a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assay for CGRP Receptor Antagonism
This assay is crucial for determining the binding affinity of a gepant for the CGRP receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (gepant) for the CGRP receptor.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the human CGRP receptor (co-transfected with CLR and RAMP1) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[15]
-
Radioligand: A radiolabeled CGRP analog (e.g., [125I]-CGRP) is used as the ligand that binds to the CGRP receptor.[3]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (gepant).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Clinical Trial Design for Acute Migraine Treatment
Objective: To evaluate the efficacy and safety of a gepant for the acute treatment of a single migraine attack.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[6]
-
Patient Population: Adults with a history of migraine with or without aura, experiencing a specified number of migraine attacks per month.[6]
-
Intervention: Patients are randomized to receive a single dose of the investigational gepant or placebo to treat a migraine attack of moderate to severe pain intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose: Proportion of patients with a reduction in headache severity from moderate or severe to no pain.[5]
-
Freedom from the most bothersome symptom (MBS) at 2 hours post-dose: Proportion of patients who are free of their self-identified MBS (photophobia, phonophobia, or nausea).[5]
-
-
Secondary Endpoints: May include pain relief at 2 hours, sustained pain freedom and relief from 2 to 24 hours, and patient-reported outcomes on functional disability.[8]
-
Safety Assessment: Monitoring of adverse events, laboratory tests, and vital signs.
Clinical Trial Design for Preventive Migraine Treatment
Objective: To evaluate the efficacy and safety of a gepant for the preventive treatment of migraine.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Patient Population: Adults with a history of episodic or chronic migraine.
-
Intervention: Patients are randomized to receive the investigational gepant or placebo, typically administered daily, over a specified treatment period (e.g., 12 weeks).[10]
-
Primary Endpoint: Change from baseline in the mean number of monthly migraine days (MMDs) during the treatment period.[10]
-
Secondary Endpoints: May include the proportion of patients with a ≥50% reduction in MMDs, changes in monthly headache days, and acute medication use.[10]
-
Safety Assessment: Long-term monitoring of adverse events and overall tolerability.
Conclusion
The second generation of gepants represents a significant therapeutic advance for individuals with migraine. Their targeted mechanism of action, favorable safety profile, and demonstrated efficacy in both acute and preventive settings provide a valuable alternative to existing treatments. For researchers and drug development professionals, the continued exploration of this class of drugs holds promise for further optimizing migraine management and improving patient outcomes.
References
- 1. Mass balance and pharmacokinetic characterization of zavegepant in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. In vitro characterization of AA71, a potent and selective human monoclonal antibody against CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Review of Acute Treatment of Migraine Trial Results With the New FDA Endpoints: Design Implications for Future Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of zavegepant and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single‐Dose Pharmacokinetics and Safety of Atogepant in Adults With Hepatic Impairment: Results From an Open‐Label, Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihs-headache.org [ihs-headache.org]
- 10. Systematic review of outcomes and endpoints in preventive migraine clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the In Vitro Potency of Olcegepant in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Olcegepant (B1677202), a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, with other key players in the field. The data presented is supported by detailed experimental protocols for the functional assays cited, offering a comprehensive resource for researchers in migraine drug discovery and development.
Comparative In Vitro Potency of CGRP Receptor Antagonists
The following table summarizes the in vitro potency of Olcegepant and compares it with other well-characterized CGRP receptor antagonists, Rimegepant and Ubrogepant. The data is derived from functional assays measuring the inhibition of CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production and radioligand binding assays assessing the affinity of the compounds for the human CGRP receptor.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Citations |
| Olcegepant | Functional (cAMP) | SK-N-MC | IC50 | 0.03 | [1] |
| Binding | SK-N-MC | Ki | 0.0144 | [1] | |
| Rimegepant | Binding | - | Ki | 0.027 | [2] |
| Ubrogepant | Functional (cAMP) | - | IC50 | 0.08 | [3][4] |
| Binding | Human Cloned Receptor | Ki | 0.070 | [3][4] |
Note: IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%. Ki (inhibitory constant) is a measure of the binding affinity of an antagonist to a receptor. A lower value for both IC50 and Ki indicates higher potency and affinity, respectively.
CGRP Receptor Signaling Pathway
The calcitonin gene-related peptide (CGRP) receptor is a G protein-coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses.[5][6] Some studies suggest that CGRP receptors can also signal through other pathways, such as those involving CREB, p38, and ERK, and that the observed potency of antagonists like Olcegepant may vary depending on the specific signaling pathway being assayed.[7][8][9][10]
Experimental Protocols
Radioligand Binding Assay for CGRP Receptor Affinity (Ki)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., Olcegepant) for the CGRP receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells endogenously expressing or recombinantly overexpressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells).
-
Radioligand: [125I]-CGRP (specific activity ~2000 Ci/mmol).
-
Test Compound: Olcegepant or other CGRP antagonists.
-
Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of unlabeled CGRP (for non-specific binding) or 25 µL of test compound at various concentrations.
-
25 µL of [125I]-CGRP at a final concentration close to its Kd.
-
50 µL of cell membrane preparation (5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay (IC50)
This protocol describes a method to determine the functional potency of a CGRP receptor antagonist by measuring its ability to inhibit CGRP-induced cAMP production in whole cells. A common method for cAMP detection is the LANCE® Ultra cAMP TR-FRET assay.
Materials:
-
Cell Line: Human neuroblastoma SK-N-MC cells or HEK293 cells stably expressing the human CGRP receptor.
-
CGRP: Human α-CGRP.
-
Test Compound: Olcegepant or other CGRP antagonists.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Lysis Buffer: Provided with the cAMP detection kit.
-
cAMP Detection Kit: e.g., LANCE® Ultra cAMP Kit (PerkinElmer) containing Eu-cAMP tracer and ULight™-anti-cAMP antibody.
-
384-well white opaque microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compound (e.g., Olcegepant) in stimulation buffer.
-
Remove the cell culture medium and add 10 µL of the diluted test compound to the wells.
-
Add 10 µL of stimulation buffer without the test compound to the control wells (agonist-stimulated and basal).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of CGRP in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 10 µL of the CGRP solution to the test compound and agonist-stimulated control wells.
-
Add 10 µL of stimulation buffer to the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Add 10 µL of the Eu-cAMP tracer solution to each well.
-
Add 10 µL of the ULight™-anti-cAMP antibody solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Normalize the data to the agonist-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for In Vitro Potency Validation
The following diagram illustrates a typical workflow for validating the in vitro potency of a CGRP receptor antagonist like Olcegepant.
References
- 1. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Desensitization of CGRP and adrenomedullin receptors in SK-N-MC cells: implications for the RAMP hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Olcegepant vs. Rimegepant in CGRP Antagonism
A deep dive into the preclinical efficacy and safety profiles of two prominent calcitonin gene-related peptide (CGRP) receptor antagonists, olcegepant (B1677202) and rimegepant (B610484), reveals distinct characteristics that have shaped their respective journeys in migraine research and development. This guide provides a comprehensive comparison of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at the experimental evidence that defined their early potential.
Olcegepant, a first-generation gepant administered intravenously, demonstrated high potency and selectivity for the CGRP receptor, effectively blocking CGRP-induced vasodilation in preclinical models. However, its development was halted due to challenges in creating an oral formulation.[1][2] Rimegepant, a second-generation gepant, emerged with the advantage of oral bioavailability and has since gained regulatory approval for the acute and preventive treatment of migraine.[3][4] This comparison guide synthesizes the available preclinical data to provide a side-by-side evaluation of their efficacy and safety.
Efficacy Data
The preclinical efficacy of olcegepant and rimegepant is primarily evaluated through their ability to bind to and block the CGRP receptor, and to inhibit the physiological effects of CGRP, such as vasodilation.
CGRP Receptor Binding Affinity
Both molecules exhibit high affinity for the human CGRP receptor, a key indicator of their potential potency.
| Compound | Receptor Binding Affinity (Ki) | IC50 | Species | Reference |
| Olcegepant | 14.4 pM | 0.03 nM | Human | [5][6] |
| Rimegepant | 0.027 nM (27 pM) | 0.14 nM | Human | [7] |
In Vitro Efficacy
Preclinical in vitro studies typically assess the ability of the compounds to antagonize CGRP-induced cellular responses, such as cyclic adenosine (B11128) monophosphate (cAMP) production, and to reverse CGRP-mediated vasodilation in isolated arteries. Olcegepant was shown to be a competitive antagonist at the CGRP receptor in SK-N-MC cells and effectively antagonized CGRP-induced relaxation in isolated human cerebral, coronary, and omental arteries.[5] Rimegepant also demonstrated effective antagonism of CGRP-induced cAMP production.[8]
In Vivo Efficacy
In vivo models are crucial for evaluating the physiological effects of CGRP antagonists in a living system. Olcegepant was shown to inhibit the effects of CGRP on facial blood flow in marmoset monkeys, a surrogate model for migraine pathophysiology.[6] It also reduced mechanical allodynia in rat models of neuropathic pain.[6] Rimegepant effectively suppressed CGRP-mediated facial blood flow in female marmoset monkeys.
Safety and Toxicology Data
Preclinical safety evaluation is a critical component of drug development, designed to identify potential toxicities before human trials.
Pharmacokinetics
The pharmacokinetic profiles of olcegepant and rimegepant were characterized in several animal species.
| Compound | Species | Administration | Key Findings | Reference |
| Olcegepant | - | Intravenous | Development halted due to poor oral bioavailability. | [1][2] |
| Rimegepant | Rat, Monkey | Oral | Good oral bioavailability. Tmax: 1.7 hr (rat), 3.3 hr (monkey). | [9] |
Toxicology
A battery of toxicology studies was conducted for rimegepant to support its clinical development and marketing application.
| Study Type | Rimegepant Findings | Reference |
| Genetic Toxicology | Negative in a standard battery of assays (Ames, in vitro chromosomal aberration, in vivo micronucleus). | [9] |
| Carcinogenicity | No evidence of drug-induced tumors in a 26-week study in Tg.rasH2 mice and a lifetime study in Sprague-Dawley rats. | [10] |
| Reproductive Toxicology | Reduced fetal body weight and increased fetal variations observed in rats at the highest dose, which was associated with maternal toxicity. No adverse effects on embryofetal development in rabbits. | [9][10] |
| Cardiovascular Safety | Minimal or no adverse effects on cardiovascular parameters in vitro (hERG) and in vivo (cynomolgus monkey). | [9] |
Experimental Protocols
CGRP Receptor Binding Assay
Objective: To determine the affinity of the test compound for the CGRP receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (e.g., SK-N-MC cells).
-
Radioligand Binding: A fixed concentration of a radiolabeled CGRP analog (e.g., ¹²⁵I-CGRP) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay
Objective: To assess the ability of the test compound to antagonize CGRP-induced relaxation of isolated arteries.
General Protocol:
-
Tissue Preparation: Rings of arteries (e.g., human middle meningeal artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., prostaglandin (B15479496) F2α).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of CGRP are added to the organ bath to induce relaxation.
-
Antagonist Incubation: In separate experiments, the arterial rings are incubated with the test compound for a predetermined period before the addition of CGRP.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction. The potency of the test compound as an antagonist is determined by the rightward shift of the CGRP concentration-response curve.
Signaling Pathways and Experimental Workflows
CGRP Signaling Pathway in Migraine.
Preclinical Development Workflow for a CGRP Antagonist.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Frontiers | Antagonism of CGRP Signaling by Rimegepant at Two Receptors [frontiersin.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of Olcegepant Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Olcegepant hydrochloride, a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict adherence to the following procedures is crucial to ensure personnel safety and environmental protection.[1]
Hazard Identification and Classification
This compound presents specific hazards that necessitate careful handling and disposal. The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A standard laboratory coat should be worn.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous pharmaceutical waste.[2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited due to its high aquatic toxicity.[1]
-
Waste Segregation:
-
Place all solid waste contaminated with this compound (e.g., unused compound, contaminated vials, caps, and weighing papers) into a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings ("Acutely Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The disposal of this compound must be carried out by a licensed hazardous waste disposal company. The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[3]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Prevent others from entering the spill area.
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
Liquid Spills: Use an absorbent material (e.g., spill pillows, absorbent pads) to soak up the liquid. Place the used absorbent material into a sealed hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies in the United States, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Many states have their own, often more stringent, regulations.[2] It is imperative that all disposal activities comply with all applicable federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making and handling process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
